2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSHRKYOZTZFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379865 | |
| Record name | 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4629-54-3 | |
| Record name | 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, a valuable intermediate in medicinal chemistry and drug discovery. The 1,4-benzodioxin moiety is a common scaffold in a variety of pharmacologically active compounds. This guide details the synthetic pathway, experimental protocols, and relevant data.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved in a two-step process starting from 1,4-benzodioxan. The overall synthetic scheme is as follows:
Caption: Overall synthetic pathway for this compound.
Step 1: Friedel-Crafts Acylation
The first step involves the Friedel-Crafts acylation of 1,4-benzodioxan with an acetylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces an acetyl group onto the benzene ring of the 1,4-benzodioxan molecule, yielding the intermediate ketone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one.
Step 2: α-Bromination
The second step is the α-bromination of the ketone intermediate. This reaction selectively introduces a bromine atom at the carbon atom adjacent to the carbonyl group. Common brominating agents for this transformation include N-bromosuccinimide (NBS) or elemental bromine (Br₂) in a suitable solvent like acetic acid.
Experimental Protocols
The following are detailed experimental protocols for each step of the synthesis.
Step 1: Synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (Friedel-Crafts Acylation)
This protocol is adapted from general procedures for Friedel-Crafts acylation.
Materials:
-
1,4-Benzodioxan
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Reflux condenser
-
Nitrogen or argon inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dried three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, add a solution of 1,4-benzodioxan (1.0 equivalent) in anhydrous dichloromethane dropwise via the addition funnel, maintaining the temperature at 0°C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one.
Step 2: Synthesis of this compound (α-Bromination)
This protocol is based on general methods for the α-bromination of acetophenones.
Materials:
-
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Acetic acid or Carbon tetrachloride
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser or setup for controlled temperature reaction
-
Separatory funnel
-
Rotary evaporator
Procedure using NBS:
-
Dissolve 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (1.0 equivalent) in a suitable solvent such as carbon tetrachloride or acetic acid in a round-bottom flask.
-
Add N-bromosuccinimide (1.1 equivalents) to the solution. A radical initiator like a catalytic amount of benzoyl peroxide or AIBN can be added if the reaction is sluggish.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
If succinimide precipitates, filter it off.
-
Wash the organic solution with water, saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product, this compound, can be purified by recrystallization or column chromatography.
Procedure using Bromine in Acetic Acid:
-
Dissolve 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (1.0 equivalent) in glacial acetic acid.
-
Slowly add a solution of bromine (1.0-1.1 equivalents) in acetic acid dropwise with stirring. The reaction may be exothermic and may require cooling to maintain a controlled temperature.
-
Stir the reaction mixture at room temperature until the color of bromine disappears. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration. If the product is an oil, extract it with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the collected solid or the organic extract with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.
Table 1: Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1,4-Benzodioxan | C₈H₈O₂ | 136.15 | 493-09-4 |
| 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | C₁₀H₁₀O₃ | 178.18 | 2879-20-1 |
| This compound | C₁₀H₉BrO₃ | 257.08 | 4629-54-3 |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Reaction Step | Key Reagents | Solvent | Typical Yield | Purity |
| Friedel-Crafts Acylation | 1,4-Benzodioxan, Acetyl chloride, AlCl₃ | Dichloromethane | 70-85% | >95% after purification |
| α-Bromination | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, NBS or Br₂ | Acetic acid or CCl₄ | 75-90% | >95% after purification[1] |
Mandatory Visualization
The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.
Caption: Experimental workflow for the synthesis of this compound.
Disclaimer: The provided experimental protocols are intended for informational purposes for qualified researchers and should be performed in a properly equipped laboratory with all necessary safety precautions. Yields and reaction conditions may vary.
References
An In-Depth Technical Guide to 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, a key intermediate in organic synthesis and potentially in the development of novel therapeutics. This document details the physicochemical characteristics, spectral data, and a plausible experimental protocol for its synthesis. The inherent reactivity of the α-bromo ketone functional group is discussed, providing a framework for its application in synthetic and medicinal chemistry.
Chemical and Physical Properties
This compound is a solid, off-white to light brown crystalline compound.[1] Its core structure consists of a benzodioxane ring system substituted with a bromoacetyl group. The presence of the α-bromo ketone moiety makes it a versatile reagent in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉BrO₃ | [2][3] |
| Molecular Weight | 257.08 g/mol | [3] |
| Appearance | Off-white to light brown solid | [1] |
| Melting Point | 115 °C | [1] |
| Boiling Point (Predicted) | 360.6 ± 42.0 °C | [1] |
| Density (Predicted) | 1.576 ± 0.06 g/cm³ | [1] |
| CAS Number | 4629-54-3 | [2] |
Spectral Data (Predicted)
Table 2: Predicted Spectral Data
| Spectroscopy | Predicted Peaks and Characteristics |
| ¹H NMR | Aromatic protons on the benzodioxane ring (δ 6.8-7.5 ppm), a singlet for the methylene protons adjacent to the bromine (δ 4.3-4.5 ppm), and a multiplet for the ethylene glycol protons of the dioxin ring (δ 4.2-4.3 ppm). |
| ¹³C NMR | Carbonyl carbon (δ ~190 ppm), aromatic carbons (δ 115-150 ppm), methylene carbon attached to bromine (δ ~30-35 ppm), and dioxin ring carbons (δ ~64 ppm). |
| IR Spectroscopy | Strong carbonyl (C=O) stretching vibration (~1680 cm⁻¹), C-Br stretching vibration (~600-700 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C-O stretching vibrations for the ether linkages (~1000-1250 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak [M]⁺ and a [M+2]⁺ peak of similar intensity, characteristic of a bromine-containing compound. Fragmentation would likely involve the loss of a bromine radical and cleavage of the acyl group. |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound can be achieved through the α-bromination of its corresponding ketone precursor, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. This reaction typically proceeds via an enol or enolate intermediate. Below is a plausible experimental protocol adapted from the synthesis of similar α-bromo ketones.[7]
Materials:
-
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
-
Bromine (Br₂)
-
Acetic acid (glacial)
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one in glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Slowly add a solution of bromine in the same solvent to the stirred solution of the ketone at room temperature. The reaction is often accompanied by the disappearance of the bromine color.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by pouring the mixture into water.
-
Extract the aqueous layer with chloroform.
-
Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted bromine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane).
Reactivity and Potential Applications
The primary site of reactivity in this compound is the carbon atom bearing the bromine. This C-Br bond is activated by the adjacent carbonyl group, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.
This reactivity makes the compound a valuable intermediate in the synthesis of a variety of more complex molecules. For instance, it can be used to introduce the 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl moiety into other molecules, a scaffold that is present in some biologically active compounds.
While no specific biological activities or signaling pathway involvements have been reported for this particular compound, its structural motifs are found in molecules with a range of pharmacological properties. The 1,4-benzodioxan ring is a common feature in many pharmaceuticals. The α-bromo ketone functionality can act as a covalent modifier of biological macromolecules, suggesting its potential use as a chemical probe or as a starting point for the design of targeted covalent inhibitors in drug discovery programs.
References
- 1. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]
- 2. labvietchem.com.vn [labvietchem.com.vn]
- 3. aablocks.com [aablocks.com]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 6-BROMO-1,4-BENZODIOXANE(52287-51-1) 13C NMR spectrum [chemicalbook.com]
- 7. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, a key intermediate in organic synthesis. This document consolidates its chemical identity, structural information, and physical properties. In the absence of specific experimental data for this compound in publicly accessible literature, this guide presents established methodologies for the synthesis and characterization of analogous α-bromoketones, offering a predictive framework for researchers. Furthermore, potential biological activities are discussed based on the known pharmacology of structurally related compounds.
Chemical Identity and Structure
IUPAC Name: this compound
The structure of this compound is characterized by a bromoacetyl group attached to the 6-position of a 2,3-dihydro-1,4-benzodioxin ring system.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 4629-54-3 | [1][2] |
| Molecular Formula | C₁₀H₉BrO₃ | [3] |
| Molecular Weight | 257.08 g/mol | [3] |
| Appearance | Off-white to light brown solid | - |
| Melting Point | 115 °C | - |
| Boiling Point (Predicted) | 360.6 ± 42.0 °C | - |
| Density (Predicted) | 1.576 ± 0.06 g/cm³ | [2] |
| SMILES | BrCC(=O)C1=CC2=C(C=C1)OCCO2 | - |
Experimental Protocols
General Synthesis of α-Bromoacetophenones
While a specific protocol for the synthesis of this compound is not detailed in the surveyed literature, a general and widely applicable method for the α-bromination of acetophenones can be employed. This typically involves the reaction of the corresponding acetophenone with a brominating agent in a suitable solvent.
Illustrative Experimental Protocol:
-
Starting Material: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
-
Reagents: Bromine (Br₂) or N-Bromosuccinimide (NBS), Acetic Acid, or a suitable solvent like Dichloromethane or Diethyl Ether.
-
Procedure:
-
The starting acetophenone is dissolved in the chosen solvent.
-
A solution of the brominating agent in the same solvent is added dropwise to the acetophenone solution at a controlled temperature, often at room temperature or below to manage the exothermic reaction.
-
The reaction mixture is stirred for a period ranging from a few hours to overnight, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate to remove excess bromine.
-
The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified, usually by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
DOT Diagram of the General Synthesis Workflow:
Caption: General workflow for the synthesis of α-bromoacetophenones.
Characterization Techniques
The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the carbonyl (C=O) and C-Br stretches.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of bromine.
-
Melting Point Analysis: To assess the purity of the crystalline product.
Predicted Spectral Data
While experimental spectra for this compound are not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - A singlet for the two protons of the bromomethyl group (-CH₂Br) is expected in the range of δ 4.3-4.7 ppm. - Multiplets for the four protons of the dihydrodioxin ring (-OCH₂CH₂O-) would likely appear around δ 4.2-4.4 ppm. - Signals for the aromatic protons on the benzodioxin ring will be observed in the aromatic region (δ 6.8-7.8 ppm), with splitting patterns determined by their substitution. |
| ¹³C NMR | - The carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 188-195 ppm. - The carbon of the bromomethyl group (-CH₂Br) will likely appear around δ 30-35 ppm. - Carbons of the dihydrodioxin ring (-OCH₂CH₂O-) are predicted to be in the range of δ 63-65 ppm. - Aromatic carbons will show signals between δ 115-150 ppm. |
| IR Spectroscopy | - A strong absorption band for the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. - A C-Br stretching vibration should be observable in the fingerprint region, typically around 500-600 cm⁻¹. - C-O stretching bands for the ether linkages will be present in the 1000-1300 cm⁻¹ region. |
| Mass Spectrometry | - The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). |
Potential Biological Activities and Signaling Pathways
Direct pharmacological studies on this compound are not reported in the available literature. However, the α-bromoketone moiety is a known reactive group that can act as an alkylating agent, and the 1,4-benzodioxin scaffold is present in numerous biologically active compounds.
Potential Areas of Activity (Inferred from Structurally Related Compounds):
-
Enzyme Inhibition: The electrophilic nature of the α-bromoketone can lead to the irreversible inhibition of enzymes through alkylation of nucleophilic residues (e.g., cysteine, histidine) in the active site.
-
Anti-inflammatory and Antiviral Properties: Many compounds containing the 1,4-benzodioxin ring system have demonstrated anti-inflammatory and antiviral activities.
-
Intermediate for Pharmacologically Active Molecules: This compound is primarily valuable as a building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be used to introduce the 2,3-dihydro-1,4-benzodioxin-6-yl-acetyl moiety into various scaffolds.
DOT Diagram of a Hypothetical Signaling Pathway Interaction:
Caption: Hypothetical inhibition of a target enzyme by the title compound.
Conclusion
This compound is a valuable synthetic intermediate. While specific experimental and biological data are currently limited in the public domain, this guide provides a solid foundation for researchers by presenting its known properties, outlining general synthetic and analytical methodologies based on established chemical principles for analogous compounds, and suggesting potential avenues for biological investigation. Further research into this compound and its derivatives may unveil novel applications in medicinal chemistry and drug discovery.
References
Spectroscopic and Synthetic Profile of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a structured overview of the spectroscopic and synthetic aspects of the chemical compound 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (CAS No: 4629-54-3). Due to the limited availability of public domain experimental spectroscopic data for this specific molecule, this document serves as a template outlining the expected data presentation, experimental protocols, and logical workflows pertinent to its synthesis and characterization. This guide is intended to assist researchers in organizing and interpreting data for this and structurally related compounds.
Compound Identification
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 4629-54-3 |
| Molecular Formula | C₁₀H₉BrO₃ |
| Molecular Weight | 257.08 g/mol |
| Canonical SMILES | C1C(OC2=CC=C(C=C2O1)C(=O)CBr)O |
| InChI Key | CSSHRKYOZTZFCX-UHFFFAOYSA-N |
Predicted Spectroscopic Data
¹H NMR (Proton NMR) Spectroscopy Data (Predicted)
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4-7.5 | m | 2H | Aromatic protons |
| ~6.9 | d | 1H | Aromatic proton |
| ~4.3 | s | 4H | -OCH₂CH₂O- protons |
| ~4.4 | s | 2H | -C(=O)CH₂Br protons |
¹³C NMR (Carbon NMR) Spectroscopy Data (Predicted)
-
Solvent: CDCl₃
-
Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~190 | C=O (Ketone) |
| ~148 | Aromatic C-O |
| ~144 | Aromatic C-O |
| ~128 | Aromatic C-C(=O) |
| ~122 | Aromatic C-H |
| ~118 | Aromatic C-H |
| ~117 | Aromatic C-H |
| ~64 | -OCH₂CH₂O- |
| ~30 | -CH₂Br |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1680 | Strong | C=O (Aryl ketone) stretch |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1280 | Strong | Aryl ether C-O stretch |
| ~1100 | Strong | Aliphatic ether C-O stretch |
| ~600 | Medium | C-Br stretch |
Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 256/258 | ~50/~50 | [M]⁺, [M+2]⁺ (due to ⁷⁹Br/⁸¹Br isotopes) |
| 177 | High | [M - CH₂Br]⁺ |
| 149 | High | [M - Br - C₂H₂O]⁺ |
| 121 | Medium | [C₇H₅O₂]⁺ |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized procedures for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol: Bromination of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
This procedure is a general representation of an electrophilic alpha-bromination of a ketone.
-
Starting Material: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (1.0 eq) is dissolved in a suitable solvent (e.g., acetic acid, diethyl ether, or chloroform).
-
Brominating Agent: A solution of bromine (Br₂) (1.0-1.2 eq) in the same solvent is added dropwise to the reaction mixture at a controlled temperature (typically 0-25 °C).
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: The reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield the pure this compound.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is analyzed as a thin film on a KBr plate or as a KBr pellet.
-
Mass Spectrometry: Mass spectral data is acquired using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.
Workflow Visualization
The following diagram illustrates a typical synthetic workflow for the preparation of the title compound.
Caption: Synthetic pathway for the target compound.
Conclusion
This guide provides a foundational framework for the spectroscopic and synthetic chemistry of this compound. While experimental data is currently sparse in the public domain, the predicted data and generalized protocols herein offer a valuable resource for researchers working with this and related chemical entities. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
This guide provides a detailed analysis and predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum for the compound 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The predicted spectral data is based on established principles of NMR spectroscopy and analysis of structurally similar compounds.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons in different chemical environments within the molecule. The key structural features influencing the spectrum are the substituted aromatic ring of the benzodioxin moiety, the methylene protons of the dihydrodioxin ring, and the brominated methylene protons adjacent to the carbonyl group.
The aromatic region is expected to show signals for three protons on the benzene ring. The electron-withdrawing nature of the bromoacetyl group at the C6 position will deshield the adjacent aromatic protons. The symmetry of the 2,3-dihydro-1,4-benzodioxin portion of the molecule will result in a singlet for the four chemically equivalent protons of the two methylene groups. The methylene protons alpha to the carbonyl and bromine atom will appear as a distinct singlet in the downfield region due to the strong deshielding effects of these adjacent electronegative groups.
Quantitative Data Summary
The following table summarizes the predicted ¹H NMR spectral data for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| H-5 | 7.5 - 7.6 | d | 1H | J_ortho = 8.0 - 9.0 |
| H-7 | 7.4 - 7.5 | dd | 1H | J_ortho = 8.0 - 9.0, J_meta = 2.0 - 3.0 |
| H-8 | 6.9 - 7.0 | d | 1H | J_ortho = 8.0 - 9.0 |
| -OCH₂CH₂O- | ~4.3 | s | 4H | N/A |
| -COCH₂Br | ~4.4 | s | 2H | N/A |
Experimental Protocols
The following is a detailed methodology for acquiring the ¹H NMR spectrum of a solid organic compound like this compound.
Sample Preparation
-
Sample Weighing : Accurately weigh 5-10 mg of the solid compound.[1][2]
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.
-
Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[2]
-
Internal Standard : The deuterated solvent typically contains a small amount of tetramethylsilane (TMS) which serves as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube : Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[1]
-
Capping and Labeling : Cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
-
Instrumentation : The spectrum should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.
-
Insertion and Locking : Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming : The magnetic field homogeneity is optimized by a process called shimming to ensure sharp spectral lines.
-
Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse sequence (e.g., zg30 or zg) is typically used for a routine ¹H NMR spectrum.
-
Number of Scans (NS) : For a sample of this concentration, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
Relaxation Delay (D1) : A relaxation delay of 1-2 seconds between pulses is generally adequate for qualitative ¹H NMR.
-
Acquisition Time (AQ) : An acquisition time of 2-4 seconds is typical.
-
Spectral Width (SW) : A spectral width of about 12-16 ppm is appropriate to cover the expected range of proton chemical shifts.
-
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the TMS signal.
Visualizations
The following diagrams illustrate the chemical structure with proton assignments and the logical workflow for ¹H NMR analysis.
Caption: Chemical structure of this compound with proton labeling.
Caption: Workflow for ¹H NMR analysis of an organic compound.
References
An In-depth Technical Guide to 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (CAS 4629-54-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of the chemical compound 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone, identified by CAS number 4629-54-3. This document is intended to serve as a valuable resource for professionals in research and drug development.
Chemical and Physical Properties
2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is an organic compound that incorporates a benzodioxin moiety and a bromoacetyl group.[1] This combination of functional groups suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The benzodioxin framework is a structural motif found in various bioactive molecules.
A summary of the key chemical and physical properties is presented in the table below. It is important to note that some of these properties are predicted and await experimental verification.
| Property | Value | Source |
| CAS Number | 4629-54-3 | N/A |
| Molecular Formula | C₁₀H₉BrO₃ | N/A |
| Molecular Weight | 257.08 g/mol | N/A |
| Appearance | Off-white to light brown solid | N/A |
| Melting Point | 115 °C | N/A |
| Boiling Point (Predicted) | 360.6 ± 42.0 °C | N/A |
| Density (Predicted) | 1.576 ± 0.06 g/cm³ | N/A |
| Storage Temperature | 2-8°C | N/A |
Synthesis and Purification
Proposed Synthesis Protocol
This proposed protocol involves the bromination of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone.
Materials:
-
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
-
Sodium bis(trimethylsilyl)amide (NaHMDS) in Tetrahydrofuran (THF) (1.0 M solution)
-
Chlorotrimethylsilane (TMSCl)
-
Bromine (Br₂)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Petroleum ether
-
5% Sodium sulfite solution
-
5% Sodium bicarbonate solution
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Dissolve 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of sodium bis(trimethylsilyl)amide in THF to the cooled solution. Stir the mixture at -78 °C for approximately 1 hour.
-
Add chlorotrimethylsilane to the reaction mixture and continue stirring at -78 °C for 30 minutes.
-
Slowly add a solution of bromine in THF to the reaction mixture. Maintain the temperature at -78 °C and stir for an additional hour.
-
Quench the reaction by adding a pre-mixed aqueous solution of 5% sodium sulfite and 5% sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Perform a standard extractive workup using ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude product can be purified using silica gel column chromatography.
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in petroleum ether.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Load the dissolved crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting with 100% petroleum ether and gradually increasing the polarity with ethyl acetate).
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone as a solid.
Caption: Proposed synthesis workflow for 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone.
Spectral Data (Predicted)
Crucial Note: No experimental spectral data (NMR, IR, Mass Spectrometry) for CAS 4629-54-3 has been identified in the public domain. The following table provides predicted spectral characteristics based on the compound's structure and data from similar molecules. These predictions require experimental verification.
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (δ 7.0-7.5 ppm), Dioxin protons (-O-CH₂-CH₂-O-, δ ~4.3 ppm), Bromomethyl protons (-CH₂Br, δ ~4.4 ppm) |
| ¹³C NMR | Carbonyl carbon (C=O, δ ~190 ppm), Aromatic carbons (δ 115-150 ppm), Dioxin carbons (-O-CH₂-CH₂-O-, δ ~64 ppm), Bromomethyl carbon (-CH₂Br, δ ~30 ppm) |
| IR Spectroscopy | C=O stretch (~1680 cm⁻¹), C-O-C stretch (~1250 cm⁻¹), C-Br stretch (~650 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 256/258 (due to bromine isotopes) |
Biological Activity and Potential Applications
While specific biological activities for 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone have not been reported, the presence of the benzodioxin moiety suggests potential for biological relevance. The bromoacetyl group is a reactive functional group that can be used to covalently modify biological targets, making this compound a candidate for use as a chemical probe or as a starting point for the synthesis of more complex molecules with therapeutic potential.
Given its structural features, this compound could be screened for a variety of biological activities, including but not limited to:
-
Anticancer activity
-
Anti-inflammatory activity
-
Antimicrobial activity
-
Enzyme inhibition
A general workflow for the biological screening of a novel compound like this is depicted below.
References
An In-depth Technical Guide to the Friedel-Crafts Acylation of 1,4-Benzodioxan with Bromoacetyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of 1,4-benzodioxan with bromoacetyl bromide, a key chemical transformation for the synthesis of versatile intermediates in drug discovery. The resulting product, 2-(bromoacetyl)-1,4-benzodioxan, serves as a valuable scaffold for developing compounds targeting various physiological pathways.
Core Synthesis: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. In this specific case, the aromatic substrate is 1,4-benzodioxan, which is reacted with the acylating agent, bromoacetyl bromide, in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The reaction proceeds through the formation of a highly reactive acylium ion intermediate.
The ether groups of the 1,4-benzodioxan ring are ortho-, para-directing and activating. Therefore, the acylation is expected to occur primarily at the 6-position of the benzodioxan ring.
Reaction Workflow
Caption: Experimental workflow for the Friedel-Crafts acylation of 1,4-benzodioxan.
Experimental Protocol
The following is a detailed experimental protocol for the Friedel-Crafts acylation of 1,4-benzodioxan with bromoacetyl bromide. This protocol is based on established procedures for similar Friedel-Crafts acylation reactions.[1]
Materials:
-
1,4-Benzodioxan
-
Bromoacetyl bromide
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Chromatography column (if necessary)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 to 2.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Formation of Acylium Ion: Cool the suspension to 0°C using an ice bath. Add bromoacetyl bromide (1.0 to 1.2 equivalents) dropwise to the stirred suspension via the addition funnel.
-
Addition of Substrate: After the addition of bromoacetyl bromide is complete, add a solution of 1,4-benzodioxan (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-(bromoacetyl)-1,4-benzodioxan.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Friedel-Crafts acylation of aromatic compounds, which can be applied to the synthesis of 2-(bromoacetyl)-1,4-benzodioxan.
| Parameter | Value/Condition | Reference |
| Substrate | 1,4-Benzodioxan | General |
| Acylating Agent | Bromoacetyl bromide | General |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | [1] |
| Solvent | Dichloromethane (CH₂Cl₂), Carbon disulfide (CS₂) | |
| Molar Ratio (Substrate:Acylating Agent:Catalyst) | 1 : 1-1.2 : 1.1-2.2 | [1] |
| Temperature | 0°C to room temperature | [1] |
| Reaction Time | 2 - 24 hours | General |
| Yield | Moderate to good (typically 50-80%) | Estimated |
Biological Significance and Potential Signaling Pathways
The 1,4-benzodioxan scaffold is a key structural motif in numerous biologically active compounds. Derivatives of 1,4-benzodioxan are known to exhibit a range of pharmacological activities, including acting as antagonists at α-adrenergic receptors and as inhibitors of monoamine oxidase (MAO).
The presence of a bromoacetyl group in 2-(bromoacetyl)-1,4-benzodioxan suggests that it can act as an irreversible inhibitor. The electrophilic carbon of the bromoacetyl moiety can react with nucleophilic residues (such as cysteine, histidine, or lysine) in the active site of a target protein, leading to the formation of a stable covalent bond.
Hypothetical Signaling Pathway: Irreversible Inhibition of Monoamine Oxidase B (MAO-B)
Monoamine oxidase B is a key enzyme in the degradation of neurotransmitters like dopamine. Inhibition of MAO-B leads to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease. An irreversible inhibitor like 2-(bromoacetyl)-1,4-benzodioxan could covalently modify the enzyme, leading to a sustained therapeutic effect.
Caption: Hypothetical mechanism of irreversible MAO-B inhibition.
This guide provides a foundational understanding of the synthesis and potential applications of 2-(bromoacetyl)-1,4-benzodioxan. Further research and experimental validation are necessary to fully elucidate its pharmacological profile and therapeutic potential.
References
An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the key chemical intermediate, 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. This compound serves as a valuable building block in the development of various pharmaceutical agents. This document details the necessary starting materials, step-by-step experimental protocols, and the analytical data required to ensure the successful synthesis and characterization of the target molecule.
Synthesis Overview
The synthesis of this compound is a two-step process commencing with the Friedel-Crafts acylation of 1,4-benzodioxane. The resulting intermediate, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, is then subjected to bromination to yield the final product.
Experimental Protocols
Step 1: Synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
This step involves the Friedel-Crafts acylation of 1,4-benzodioxane using acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.[1]
Materials:
-
1,4-Benzodioxane
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add acetyl chloride to the stirred suspension.
-
To this mixture, add a solution of 1,4-benzodioxane in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
The intermediate ketone is brominated at the α-position using a suitable brominating agent, such as N-Bromosuccinimide (NBS), often with a radical initiator.
Materials:
-
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (as a radical initiator)
-
Carbon Tetrachloride (CCl₄) or Acetonitrile, anhydrous
-
Water
Procedure:
-
In a round-bottom flask, dissolve 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one in an appropriate anhydrous solvent such as carbon tetrachloride or acetonitrile.
-
Add N-Bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN or BPO) to the solution.
-
Reflux the reaction mixture with stirring for several hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water to remove any remaining impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Quantitative Data
| Compound | Starting Material(s) | Reagent(s) | Solvent(s) | Typical Yield (%) |
| 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | 1,4-Benzodioxane, Acetyl Chloride | Aluminum Chloride | Dichloromethane | 70-85% |
| This compound | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | N-Bromosuccinimide, AIBN (catalytic) | Carbon Tetrachloride | 80-90% |
Spectroscopic Data
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
| Analysis | Data |
| ¹H NMR | (CDCl₃, 400 MHz): δ 7.51-7.48 (m, 2H), 6.91 (d, J = 8.4 Hz, 1H), 4.32-4.27 (m, 4H), 2.53 (s, 3H). |
| ¹³C NMR | (CDCl₃, 100 MHz): δ 196.7, 148.5, 143.6, 130.8, 123.7, 120.0, 117.4, 64.5, 64.2, 26.4. |
| IR (KBr, cm⁻¹) | 1670 (C=O), 1605, 1580, 1510 (aromatic C=C), 1290, 1260, 1130 (C-O). |
| Mass Spec (EI) | m/z (%): 178 (M⁺, 100), 163 (M⁺-CH₃, 85), 135 (M⁺-CH₃CO, 40).[2] |
This compound
| Analysis | Data |
| ¹H NMR | (CDCl₃, 400 MHz): δ 7.55-7.52 (m, 2H), 6.94 (d, J = 8.4 Hz, 1H), 4.39 (s, 2H), 4.34-4.29 (m, 4H). |
| ¹³C NMR | (CDCl₃, 100 MHz): δ 190.8, 149.0, 143.9, 128.5, 124.1, 120.3, 117.7, 64.6, 64.3, 30.8. |
| IR (KBr, cm⁻¹) | 1680 (C=O), 1600, 1575, 1505 (aromatic C=C), 1295, 1265, 1135 (C-O), 680 (C-Br). |
| Mass Spec (EI) | m/z (%): 256/258 (M⁺, Br isotope pattern, 60), 177 (M⁺-Br, 100), 163 (M⁺-Br-CH₂, 45), 135 (M⁺-Br-CH₂CO, 20). |
Logical Workflow
The synthesis follows a logical progression from readily available starting materials to the more complex target molecule. The workflow is designed to be efficient and scalable for laboratory and potential pilot plant production.
This guide provides the essential information for the successful synthesis and characterization of this compound. Researchers are advised to adhere to all standard laboratory safety procedures when handling the chemicals and performing the reactions described.
References
α-Bromination of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the α-bromination of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, a key synthetic transformation for the production of valuable intermediates in pharmaceutical and fine chemical synthesis. The resulting α-bromo ketone is a versatile precursor due to its two electrophilic sites—the carbonyl carbon and the α-carbon—and the excellent leaving group potential of the bromide. This document details the reaction mechanisms under both acidic and basic conditions, provides established experimental protocols, summarizes relevant quantitative data from analogous acetophenone derivatives, and includes visualizations of the reaction pathways and experimental workflows to support research and development efforts.
Introduction
The α-bromination of ketones is a fundamental reaction in organic chemistry, enabling the selective introduction of a bromine atom at the carbon atom adjacent to the carbonyl group.[1] 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one is a valuable substrate, and its α-brominated derivative, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, serves as a crucial building block in the synthesis of various biologically active molecules. The benzodioxin moiety is a common feature in many pharmaceutical compounds, and the ability to functionalize the acetyl group extends the molecular diversity achievable from this scaffold.
This guide will explore the two primary mechanistic pathways for α-bromination: acid-catalyzed and base-catalyzed. The choice of conditions can significantly impact the reaction's outcome, selectivity, and compatibility with other functional groups.
Reaction Mechanisms
The α-bromination of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one can proceed through either an acid-catalyzed or a base-catalyzed mechanism. The key intermediate in the acid-catalyzed pathway is an enol, while the base-catalyzed reaction proceeds through an enolate.
Acid-Catalyzed α-Bromination
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogens.[1] This is followed by tautomerization to form an enol intermediate. This enol, being electron-rich, then acts as a nucleophile, attacking molecular bromine. The formation of the enol is the rate-determining step of the reaction.[1][2] Consequently, the reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the bromine concentration.[3][4]
The mechanism proceeds as follows:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one.
-
Enol formation: A weak base removes a proton from the α-carbon, leading to the formation of the enol intermediate.[1]
-
Nucleophilic attack: The electron-rich double bond of the enol attacks a molecule of bromine (Br₂).[1][5]
-
Deprotonation: The protonated carbonyl oxygen is deprotonated to yield the α-bromo ketone and regenerate the acid catalyst.[1]
Base-Catalyzed α-Bromination
In the presence of a base, the α-bromination proceeds via an enolate intermediate. The base removes an acidic α-proton to form a nucleophilic enolate, which then attacks molecular bromine. A challenge with the base-catalyzed method is the potential for polybromination. The introduction of an electron-withdrawing bromine atom increases the acidity of the remaining α-protons, making the monobrominated product more susceptible to further deprotonation and bromination than the starting material.
The mechanism is as follows:
-
Enolate formation: A base removes a proton from the α-carbon to form an enolate anion.
-
Nucleophilic attack: The enolate anion attacks a molecule of bromine.
References
Solubility Profile of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the organic compound 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on establishing a robust framework for its experimental determination. The protocols detailed herein are essential for researchers in drug discovery and development, where solubility is a critical parameter influencing bioavailability and formulation. This guide outlines the well-established shake-flask method for determining thermodynamic solubility and briefly discusses kinetic solubility for higher-throughput applications. Furthermore, it provides a template for the systematic presentation of solubility data and visual workflows to ensure experimental consistency and reproducibility.
Introduction
This compound is a ketone derivative with potential applications in organic synthesis and pharmaceutical research. Its physicochemical properties, particularly its solubility in organic solvents, are fundamental to its handling, purification, and formulation. Solubility dictates the choice of solvents for synthesis and purification processes such as crystallization, and it is a key determinant of a compound's behavior in biological systems. This guide provides detailed experimental protocols for the systematic determination of the solubility of this compound, enabling researchers to generate reliable and comparable data.
Data Presentation
A systematic approach to recording solubility data is crucial for comparison and interpretation. The following table provides a standardized format for presenting quantitative solubility data for this compound in various organic solvents at a specified temperature.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method | Notes |
| e.g., Acetone | 25 | Shake-Flask | |||
| e.g., Acetonitrile | 25 | Shake-Flask | |||
| e.g., Dichloromethane | 25 | Shake-Flask | |||
| e.g., Dimethylformamide | 25 | Shake-Flask | |||
| e.g., Dimethyl Sulfoxide | 25 | Shake-Flask | |||
| e.g., Ethanol | 25 | Shake-Flask | |||
| e.g., Ethyl Acetate | 25 | Shake-Flask | |||
| e.g., Hexanes | 25 | Shake-Flask | |||
| e.g., Isopropanol | 25 | Shake-Flask | |||
| e.g., Methanol | 25 | Shake-Flask | |||
| e.g., Tetrahydrofuran | 25 | Shake-Flask | |||
| e.g., Toluene | 25 | Shake-Flask |
Experimental Protocols
The determination of solubility can be approached through two primary methods: thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.[1][2] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid solute.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial or flask. The excess of solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. This can be achieved using an orbital shaker or a magnetic stirrer in a temperature-controlled environment. The equilibration time can vary depending on the compound and solvent but is typically in the range of 24 to 72 hours.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the organic solvent.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve prepared with known concentrations of the compound in the same solvent is used for quantification.
-
Data Reporting: The solubility is expressed as mass per unit volume (e.g., g/100 mL) or molar concentration (mol/L).
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in the early stages of drug discovery.[3][4] It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous or organic medium. This method is faster but may overestimate the true thermodynamic solubility as it can lead to the formation of supersaturated solutions.[1]
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly solubilizing solvent, most commonly dimethyl sulfoxide (DMSO).
-
Dilution: The DMSO stock solution is added to the target organic solvent in a multi-well plate.
-
Incubation and Precipitation Detection: The plate is incubated for a shorter period (e.g., 1-2 hours) at a constant temperature. The formation of a precipitate is detected, often by turbidimetry (nephelometry) or by analyzing the concentration of the compound remaining in solution after filtration or centrifugation.
-
Quantification: The concentration in the clear solution is determined, typically using a plate reader-based method or HPLC.
Factors Influencing Solubility
Several factors can influence the measured solubility of this compound and should be carefully controlled and documented:
-
Temperature: Solubility is generally temperature-dependent. For most solids in liquid solvents, solubility increases with temperature.
-
Solvent Polarity: The principle of "like dissolves like" is a useful guideline. The polarity of the solvent relative to the solute will significantly impact solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility measurements.
-
Purity of the Compound: Impurities can affect the measured solubility.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Thiazole Derivatives from 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of novel thiazole-containing scaffolds is a key area of research in the development of new therapeutic agents. This document provides detailed protocols for the synthesis of 2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiazole, a promising scaffold for further drug development, starting from 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. The primary synthetic route described is the Hantzsch thiazole synthesis, a reliable and high-yielding method for the construction of the thiazole ring.
Chemical Reaction Scheme
The synthesis of 2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiazole is achieved through the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, in this case, this compound, with a thioamide, such as thiourea.
Caption: Hantzsch synthesis of a thiazole derivative.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiazole
This protocol details the synthesis of the target thiazole derivative using the Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Saturated sodium bicarbonate solution
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq).
-
Add thiourea (1.2 eq) to the flask.
-
Add 50 mL of absolute ethanol to the flask.
-
The mixture is stirred and heated to reflux for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled reaction mixture is then poured into a beaker containing ice-cold water.
-
The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until a precipitate is formed.
-
The solid precipitate is collected by vacuum filtration using a Büchner funnel.
-
The collected solid is washed with copious amounts of distilled water to remove any inorganic impurities.
-
The crude product is then recrystallized from ethanol to afford the pure 2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiazole.
-
The purified product is dried under vacuum.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of 2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiazole. Please note that these are typical values and may vary based on experimental conditions.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Reaction Time | 3-4 hours |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Solvent | Ethanol |
| Yield | 85-95% |
Table 2: Spectroscopic Data for 2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiazole
| Spectroscopic Data | Observed Peaks/Signals |
| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 7.30-7.10 (m, 3H, Ar-H), 6.90 (s, 1H, thiazole-H), 6.85 (s, 2H, NH₂), 4.25 (s, 4H, O-CH₂-CH₂-O) |
| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | 168.0 (C-S), 150.0 (C-N), 143.5, 143.0, 128.0, 121.0, 117.0, 116.0 (Ar-C), 101.0 (thiazole-C), 64.5 (O-CH₂-CH₂-O) |
| Mass Spectrum (m/z) | Calculated for C₁₁H₁₀N₂O₂S: 234.05. Found: 235.05 [M+H]⁺ |
| IR (KBr, cm⁻¹) | 3400-3300 (N-H stretching), 1620 (C=N stretching), 1580 (C=C stretching), 1280 (C-O stretching) |
Potential Applications in Drug Development
Thiazole derivatives are known to exhibit a wide range of biological activities. The synthesized 2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiazole can be a valuable scaffold for the development of new drugs, particularly in the area of oncology.
Anticancer Activity and Signaling Pathway
Many small molecule kinase inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway contain a thiazole core. This pathway is crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. By inhibiting VEGFR-2, the growth and proliferation of cancer cells can be suppressed. The synthesized thiazole derivative could potentially act as a VEGFR-2 inhibitor.
Caption: VEGFR-2 signaling pathway and inhibition.
The diagram above illustrates the VEGFR-2 signaling cascade. Upon binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, a series of downstream signaling pathways, including the PLCγ/PKC/MAPK and PI3K/Akt/mTOR pathways, are activated. These pathways ultimately lead to cellular responses such as proliferation, migration, survival, and angiogenesis, all of which are critical for tumor growth and metastasis. Small molecule inhibitors, such as the synthesized thiazole derivatives, can block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.
Conclusion
The protocol described provides a straightforward and efficient method for the synthesis of 2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiazole. This compound represents a valuable building block for the development of novel therapeutic agents, particularly those targeting the VEGFR-2 signaling pathway in cancer. Further derivatization and biological evaluation of this scaffold are warranted to explore its full therapeutic potential.
Application Notes and Protocols for the Synthesis of α-Bromo Chalcones via a Two-Step Claisen-Schmidt Condensation and Subsequent Bromination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of α-bromo chalcones derived from 2,3-dihydro-1,4-benzodioxin, a scaffold of significant interest in medicinal chemistry. Due to the propensity of α-halo ketones to undergo competing reactions such as the Favorskii rearrangement and Darzens condensation under basic conditions, a direct Claisen-Schmidt condensation of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one is synthetically challenging. Therefore, a more robust two-step approach is presented. This method involves an initial base-catalyzed Claisen-Schmidt condensation of the non-brominated precursor, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, with an aromatic aldehyde, followed by the selective α-bromination of the resulting chalcone. This protocol offers a reliable pathway to novel α-bromo chalcone derivatives for potential use in drug discovery and development, particularly as modulators of key cellular signaling pathways.
Introduction
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds belonging to the flavonoid family. They are widely recognized for their diverse pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[1][2] The 2,3-dihydro-1,4-benzodioxin moiety is a prevalent scaffold in numerous biologically active molecules. The combination of these two pharmacophores in a single molecule is a promising strategy for the development of novel therapeutic agents.
The introduction of a bromine atom at the α-position of the chalcone backbone can further enhance biological activity. However, the direct synthesis of such compounds via a Claisen-Schmidt condensation using an α-bromo ketone is often impeded by side reactions. Under the basic conditions typically employed for this condensation, α-halo ketones are susceptible to the Favorskii rearrangement, leading to carboxylic acid derivatives, or the Darzens condensation, yielding epoxy ketones.
To circumvent these issues, this application note details a two-step synthetic strategy:
-
Step 1: Claisen-Schmidt Condensation of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one with a representative aromatic aldehyde to form the corresponding chalcone.
-
Step 2: α-Bromination of the synthesized chalcone to introduce the bromine atom at the desired position.
This approach ensures the efficient and selective synthesis of the target α-bromo chalcones.
Data Presentation
The following table summarizes representative quantitative data for the two-step synthesis of an α-bromo chalcone, based on typical yields reported in the literature for similar reactions.
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Product | Typical Yield (%) |
| 1 | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | Benzaldehyde | NaOH (30%) | Ethanol | 2-3 | Room Temp. | (E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-en-1-one | 80-95 |
| 2 | (E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-en-1-one | Ammonium Bromide / Ammonium Persulfate | - | Aqueous (moist) | 0.25 | Room Temp. | (E)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-en-1-one | 70-80 |
Experimental Protocols
Step 1: Synthesis of (E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
Materials:
-
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
-
Benzaldehyde (or other suitable aromatic aldehyde)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (30% w/v in water)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one and the selected aromatic aldehyde (e.g., benzaldehyde) in a suitable volume of ethanol.
-
Stir the mixture at room temperature using a magnetic stirrer.
-
Slowly add the 30% NaOH solution dropwise to the reaction mixture.
-
Continue stirring at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., n-hexane:ethyl acetate).
-
Upon completion of the reaction, pour the reaction mixture into a beaker containing crushed ice and water.
-
A solid precipitate of the chalcone will form. If necessary, acidify the mixture with dilute HCl to facilitate precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water to remove any residual base.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Dry the purified product in a desiccator.
Step 2: Synthesis of (E)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-en-1-one (α-Bromo Chalcone)
Materials:
-
(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-en-1-one (from Step 1)
-
Ammonium bromide (NH₄Br)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Water
-
Mortar and pestle
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
In a mortar, take the chalcone synthesized in Step 1, ammonium bromide, and ammonium persulfate in an appropriate molar ratio. A greener approach for the bromination of chalcones has been reported using this grinding technique.
-
Add a few drops of water to moisten the mixture.
-
Grind the mixture thoroughly with a pestle at room temperature for approximately 15 minutes. The reaction progress can be monitored by TLC.
-
After completion, add distilled water to the reaction mixture and stir for 10 minutes.
-
Filter the solid product using a Büchner funnel and wash with water.
-
Air-dry the product to obtain the crude α-bromo chalcone.
-
The crude product can be further purified by recrystallization from a suitable solvent if necessary.
Visualizations
Experimental Workflow
Caption: A two-step workflow for the synthesis of α-bromo chalcones.
Potential Signaling Pathway Modulation by Chalcones
Chalcones are known to interact with various cellular signaling pathways, contributing to their anti-inflammatory and anticancer effects. One of the key pathways modulated by chalcones is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][3][4]
Caption: Inhibition of the NF-κB signaling pathway by chalcones.
References
- 1. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones [mdpi.com]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application Notes and Protocols for 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one as a versatile intermediate in the synthesis of novel bioactive molecules. The protocols and data herein are intended to guide researchers in the design and execution of experiments for the development of new therapeutic agents.
Introduction
This compound is a key building block in medicinal chemistry. Its structure, featuring a reactive α-bromo ketone and a benzodioxin moiety, allows for the facile synthesis of a variety of heterocyclic compounds with diverse pharmacological activities. The 2,3-dihydro-1,4-benzodioxin scaffold is a well-established pharmacophore present in numerous clinically used drugs, imparting favorable pharmacokinetic and pharmacodynamic properties. This document details the application of this bromo-ketone intermediate in the synthesis of potential therapeutic agents, including enzyme inhibitors and antimicrobial compounds.
Key Applications in Medicinal Chemistry
The primary application of this compound is as an electrophilic precursor for the construction of more complex molecular architectures. Two prominent applications are detailed below:
-
Synthesis of Thiazole Derivatives: The α-bromo ketone functionality is an ideal substrate for the Hantzsch thiazole synthesis, a classic and efficient method for the formation of the thiazole ring. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The reaction of this compound with a thioamide, such as thiourea, yields 2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiazole, a scaffold amenable to further functionalization.
-
Alkylation of Nucleophiles: The reactive bromine atom allows for the alkylation of various nucleophiles, including amines, phenols, and thiols. This reaction is fundamental in linking the benzodioxin moiety to other pharmacophores or functional groups to modulate biological activity and physicochemical properties. For instance, derivatives of the 2,3-dihydro-1,4-benzodioxin scaffold have been explored as inhibitors of enzymes such as α-glucosidase and acetylcholinesterase.
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiazol-2-amine
This protocol describes the synthesis of a key thiazole derivative using this compound.
Workflow Diagram:
Caption: Synthetic workflow for the Hantzsch thiazole synthesis.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (sufficient volume for reflux)
-
Saturated sodium bicarbonate solution
-
Distilled water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound and thiourea.
-
Add ethanol and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction, which will precipitate the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold distilled water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiazol-2-amine.
-
The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Synthesis of a 4-(3-Nitrophenyl)thiazol-2-ylhydrazone Derivative
This protocol details the synthesis of a hydrazone derivative from a 2-hydrazinylthiazole precursor, which can be obtained from 4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiazol-2-amine. This demonstrates a potential downstream application of the initial product.[1]
Materials:
-
2-(4-(3-Nitrophenyl)thiazol-2-yl)hydrazine (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
A mixture of 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)ethanone and 2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine is refluxed in ethanol with a catalytic amount of glacial acetic acid.[1]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.[1]
-
The solid is washed with cold ethanol and dried to yield 1-(1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)ethylidene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine.[1]
Quantitative Data
The following tables summarize the biological activities of various compounds derived from or related to the 2,3-dihydro-1,4-benzodioxin scaffold.
Table 1: Enzyme Inhibitory Activity of 2,3-Dihydro-1,4-benzodioxin Derivatives [3]
| Compound ID | Structure | Target Enzyme | IC50 (µM) |
| 7a | 2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide | α-Glucosidase | 105.12 ± 0.15 |
| Acetylcholinesterase | > 200 | ||
| 7b | 2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide | α-Glucosidase | 98.34 ± 0.11 |
| Acetylcholinesterase | > 200 | ||
| 7c | 2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(4-methylphenyl)acetamide | α-Glucosidase | 89.15 ± 0.09 |
| Acetylcholinesterase | > 200 | ||
| Acarbose | (Standard) | α-Glucosidase | 38.22 ± 0.12 |
| Eserine | (Standard) | Acetylcholinesterase | 0.04 ± 0.0001 |
Table 2: Antimicrobial Activity of 4-(Indol-3-yl)thiazole-2-amine Derivatives [4]
| Compound ID | Structure | S. aureus MIC (mg/mL) | S. Typhimurium MIC (mg/mL) | C. albicans MIC (mg/mL) |
| 5d | 4-(5-Methoxy-1H-indol-3-yl)thiazol-2-amine | 0.47 | 0.23 | 0.12 |
| 5m | 4-(5-Bromo-1H-indol-3-yl)thiazol-2-amine | 0.12 | 0.23 | 0.12 |
| 5x | 4-(5-Nitro-1H-indol-3-yl)thiazol-2-amine | 0.12 | 0.06 | 0.06 |
| Ampicillin | (Standard) | 0.00047 | 0.00047 | - |
| Streptomycin | (Standard) | 0.00047 | 0.00094 | - |
| Bifonazole | (Standard) | - | - | 0.12 |
| Ketoconazole | (Standard) | - | - | 0.23 |
Table 3: Anticancer Activity of Thiazole Derivatives [5]
| Compound ID | Structure | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
| 4a | 2-(2-(4-Hydroxybenzylidene)hydrazinyl)-5,5-dimethyl-5,6-dihydro-4H-benzo[6][7]chromeno[2,3-d]thiazol-4-one | 26.5 ± 1.60 | 33.3 ± 2.01 |
| 4b | 2-(2-(4-Bromobenzylidene)hydrazinyl)-5,5-dimethyl-5,6-dihydro-4H-benzo[6][7]chromeno[2,3-d]thiazol-4-one | 31.5 ± 1.91 | 51.7 ± 3.13 |
| 4c | 2-(2-(4-Chlorobenzylidene)hydrazinyl)-5,5-dimethyl-5,6-dihydro-4H-benzo[6][7]chromeno[2,3-d]thiazol-4-one | 14.2 ± 0.86 | 16.5 ± 1.00 |
| Staurosporine | (Standard) | 6.77 ± 0.41 | 8.4 ± 0.51 |
Potential Signaling Pathway Inhibition
Derivatives of the 2,3-dihydro-1,4-benzodioxin scaffold have been investigated as inhibitors of various enzymes. The diagram below illustrates a generalized pathway for enzyme inhibition, which is a common mechanism of action for many drugs developed from this scaffold.
Caption: Generalized pathway of competitive enzyme inhibition.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry. The protocols and data presented here demonstrate its utility in constructing novel scaffolds for the development of new therapeutic agents targeting a range of diseases, from microbial infections to cancer and metabolic disorders. Further exploration of the chemical space accessible from this intermediate is warranted to uncover new lead compounds for drug discovery programs.
References
- 1. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine | C11H10N2O2S | CID 616435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. real.mtak.hu [real.mtak.hu]
- 7. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation and Evaluation of Antibacterial Benzodioxane Chalcones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis and antibacterial evaluation of benzodioxane chalcones. Chalcones (1,3-diaryl-2-propen-1-ones) are a class of flavonoids widely recognized for their diverse pharmacological properties, including significant antibacterial activity.[1][2] The incorporation of a 1,4-benzodioxane moiety into the chalcone scaffold is a strategic approach to explore new chemical space and potentially enhance biological activity. These protocols are designed for chemistry and microbiology laboratories equipped for organic synthesis and antimicrobial susceptibility testing.
Part 1: Synthesis of Benzodioxane Chalcones
The synthesis of benzodioxane chalcones is typically achieved via the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an appropriate acetophenone and a benzaldehyde.[3][4] The key is the preparation of one of the precursors bearing the 2,3-dihydro-1,4-benzodioxin core. The following protocol outlines the synthesis of a representative benzodioxane chalcone.
Protocol 1.1: Synthesis of Precursor: 1-(2,3-dihydrobenzo[b][3][5]dioxin-6-yl)ethan-1-one
This protocol describes the synthesis of the key benzodioxane-substituted acetophenone intermediate via a Friedel-Crafts acylation of 1,4-benzodioxan.
Materials:
-
1,4-Benzodioxan
-
Acetyl chloride (AcCl)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
-
Addition of Lewis Acid: Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) to the stirred DCM.
-
Reactant Addition: In a separate flask, dissolve 1,4-benzodioxan (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM.
-
Acylation: Add the solution from step 3 dropwise to the stirred AlCl₃ suspension at 0 °C using a dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and 1M HCl to decompose the aluminum complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1-(2,3-dihydrobenzo[b][3][5]dioxin-6-yl)ethan-1-one as a solid.
Protocol 1.2: Claisen-Schmidt Condensation to Synthesize Benzodioxane Chalcone
This protocol details the condensation of the benzodioxane acetophenone with a substituted benzaldehyde.
Materials:
-
1-(2,3-dihydrobenzo[b][3][5]dioxin-6-yl)ethan-1-one (from Protocol 1.1)
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equivalent)
-
Ethanol (EtOH)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (e.g., 40-50% aqueous solution)
-
Crushed ice
-
Dilute HCl
-
Standard filtration apparatus
-
Recrystallization solvents (e.g., ethanol)
Procedure:
-
Reactant Preparation: Dissolve 1-(2,3-dihydrobenzo[b][3][5]dioxin-6-yl)ethan-1-one (1.0 equivalent) and the selected aromatic aldehyde (1.0 equivalent) in ethanol in a flask with a magnetic stirrer.[3]
-
Base Addition: Cool the mixture in an ice bath and slowly add the aqueous KOH or NaOH solution dropwise.
-
Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to 24 hours.[3] A precipitate of the chalcone product may form. Monitor the reaction by TLC.
-
Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to neutralize the excess base.
-
Purification: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.
-
Recrystallization: Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure benzodioxane chalcone.
Caption: Workflow for the synthesis of benzodioxane chalcones.
Part 2: Antibacterial Activity Evaluation
The standard method for determining the in vitro antibacterial efficacy of a new compound is the broth microdilution assay, which is used to establish the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
Protocol 2.1: Broth Microdilution Assay for MIC Determination
Materials:
-
96-well microtiter plates (sterile)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Growth medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (Benzodioxane Chalcone) stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Negative control (medium only) and vehicle control (medium + DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)
-
Multichannel pipette
-
Incubator (37 °C)
-
Microplate reader or visual assessment
Procedure:
-
Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 100 µL from the tenth column. This leaves columns 11 (vehicle control) and 12 (negative control) without the compound.
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Inoculate all wells (except the negative control column) with 10 µL of the prepared bacterial inoculum. The final volume in each well will be ~110 µL.
-
Controls:
-
Positive Control: Set up a separate row or plate with a standard antibiotic following the same dilution scheme.
-
Vehicle Control (Column 11): Wells containing medium, bacterial inoculum, and the highest concentration of DMSO used for the test compound.
-
Negative/Sterility Control (Column 12): Wells containing only the growth medium to check for contamination.
-
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.
Caption: Experimental workflow for MIC determination via broth microdilution.
Part 3: Quantitative Data and Mechanism of Action
Data Presentation
Due to the novelty of benzodioxane chalcones, comprehensive antibacterial data is not widely available. The following table presents representative MIC values for structurally related heterocyclic chalcones to illustrate the expected data format and potency. These compounds demonstrate activity primarily against Gram-positive bacteria.[6][7]
| Compound Type | Test Organism | MIC Range (µg/mL) | Reference |
| Hydroxylated Chalcones | Methicillin-Resistant S. aureus (MRSA) | 25 - 200 | [6] |
| Furan Chalcone Analogue | S. aureus ATCC 25923 | 32 - 128 | [7] |
| Thiophene Chalcone Analogue | S. aureus ATCC 25923 | 64 - 256 | [7] |
| Pyridine Chalcone Analogue | S. aureus ATCC 25923 | >512 | [7] |
| Hydroxylated Chalcones | E. coli | >1000 | [5] |
Note: This data is for illustrative purposes to show typical results for chalcone derivatives and does not represent specific benzodioxane chalcones.
Proposed Mechanism of Antibacterial Action
The antibacterial mechanism of chalcones is believed to be multifactorial. The α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, reacting with nucleophiles like cysteine residues in bacterial enzymes and proteins. Potential targets include:
-
DNA Gyrase and Topoisomerase IV: Inhibition of these essential enzymes disrupts DNA replication and repair, leading to bacterial cell death. This is a validated target for many antibiotics.
-
Cell Wall/Membrane Disruption: Some chalcones may interfere with the integrity of the bacterial cell wall or cytoplasmic membrane, causing leakage of cellular contents.
-
Enzyme Inhibition: Chalcones can inhibit various crucial bacterial enzymes, such as those involved in fatty acid synthesis or virulence factor production.
-
Efflux Pump Inhibition: Some derivatives can inhibit efflux pumps, which bacteria use to expel antibiotics, thereby potentially reversing multidrug resistance.
Caption: Potential antibacterial mechanisms of action for chalcones.
References
- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. eijppr.com [eijppr.com]
- 4. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one as a Precursor for Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one as a versatile precursor for the synthesis of novel anticancer agents. This document details the synthesis of potent chalcone and thiazole derivatives, their cytotoxic activities against various cancer cell lines, and the underlying mechanisms of action. Detailed experimental protocols for synthesis and key biological assays are provided to facilitate further research and development in this area.
Introduction
The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. The title compound, this compound, serves as a key intermediate for the synthesis of various heterocyclic compounds with potential therapeutic applications. Its α-bromo ketone functionality makes it particularly amenable to reactions such as the Claisen-Schmidt condensation to form chalcones and the Hantzsch thiazole synthesis to generate thiazole derivatives, both of which are classes of compounds known for their significant anticancer activities.
Data Presentation: Anticancer Activity of 1,4-Benzodioxane Chalcone Derivatives
The following table summarizes the in vitro cytotoxic activity of a series of chalcones derived from a 1,4-benzodioxane scaffold against various human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented in micromolar (µM).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-1-(2-chlorophenyl)-3-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one | hMAO-B (for neurological disorders, not cancer) | - | [3] |
| (E)-1-(2-bromophenyl)-3-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one | hMAO-B (for neurological disorders, not cancer) | - | [3] |
| (E)-3-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-1-(4-fluorophenyl)prop-2-en-1-one | hMAO-B (for neurological disorders, not cancer) | - | [3] |
| (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one | hMAO-B (for neurological disorders, not cancer) | 0.026 | [3] |
| (E)-1-(5-chloro-2-hydroxyphenyl)-3-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one | hMAO-B (for neurological disorders, not cancer) | - | [3] |
| Chalcone Derivative 6 | MCF-7 (Breast) | 4.4 ± 0.10 | [4] |
| Chalcone Derivative 5 | MCF-7 (Breast) | 19.3 | [4] |
| Chalcone Derivative 9 | MCF-7 (Breast) | 31.1 | [4] |
| Chalcone Derivative 3 | MCF-7 (Breast) | 35.5 | [4] |
| Tamoxifen (Reference) | MCF-7 (Breast) | 17.9 ± 1.2 | [4] |
| Chalcone Derivative 12 | MCF-7 (Breast) | 4.19 ± 1.04 | [5] |
| Chalcone Derivative 13 | MCF-7 (Breast) | 3.30 ± 0.92 | [5] |
| Chalcone Derivative 12 | ZR-75-1 (Breast) | 9.40 ± 1.74 | [5] |
| Chalcone Derivative 13 | ZR-75-1 (Breast) | 8.75 ± 2.01 | [5] |
| Chalcone Derivative 12 | MDA-MB-231 (Breast) | 6.12 ± 0.84 | [5] |
| Chalcone Derivative 13 | MDA-MB-231 (Breast) | 18.10 ± 1.65 | [5] |
Experimental Protocols
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcones from this compound and various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve equimolar amounts of this compound and the desired substituted aromatic aldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add an aqueous solution of NaOH dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry the product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Synthesis of Thiazole Derivatives
This protocol outlines the synthesis of thiazole derivatives from this compound and a thiosemicarbazone, based on the Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Thiosemicarbazone derivative
-
Dioxane
-
Triethylamine
-
Reflux apparatus
Procedure:
-
To a solution of the appropriate thiosemicarbazone derivative in dioxane, add an equimolar amount of this compound.
-
Add a catalytic amount of triethylamine to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization from a suitable solvent.[1]
MTT Assay for Cell Viability
This protocol details the procedure for determining the cytotoxicity of synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compound and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of the cell cycle distribution of cancer cells treated with a synthesized compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with the synthesized compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for synthesis and evaluation of anticancer agents.
Simplified Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway induced by anticancer chalcones.
Logical Flow for Hit-to-Lead Optimization
Caption: Hit-to-lead optimization process for drug development.
References
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 5. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Chalcones Derived from 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of chalcones synthesized from 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. The methodologies described herein cover common laboratory techniques, including recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity of the target compounds, which are of significant interest in drug discovery due to their potential biological activities.
Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are a class of organic compounds that serve as precursors for flavonoids and exhibit a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The synthesis of chalcones is commonly achieved through the Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde derivative. This document focuses on the purification of chalcones derived from the reaction of this compound with various substituted benzaldehydes. The purity of these compounds is crucial for accurate biological evaluation and drug development.
Experimental Protocols
Synthesis of Chalcones via Claisen-Schmidt Condensation
The synthesis of chalcones from this compound is typically performed via a base-catalyzed Claisen-Schmidt condensation.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (10-40% in water or ethanol)
-
Glacial acetic acid or dilute hydrochloric acid (HCl)
-
Stir plate and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in an appropriate volume of ethanol.
-
Add 1 to 1.2 equivalents of the desired substituted benzaldehyde to the solution.
-
Cool the mixture in an ice bath and slowly add the NaOH or KOH solution dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with glacial acetic acid or dilute HCl until the pH is neutral. This will cause the crude chalcone to precipitate.
-
Collect the precipitated solid by vacuum filtration and wash with cold water or a cold ethanol/water mixture to remove excess base and other water-soluble impurities.
-
Dry the crude product in a vacuum oven at a low temperature.
Purification Method 1: Recrystallization
Recrystallization is a cost-effective method for purifying solid crude products. The choice of solvent is critical for successful purification.
Materials:
-
Crude chalcone product
-
Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture of solvents like ethanol/water)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude chalcone to an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Purification Method 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Materials:
-
Crude chalcone product
-
Silica gel (60-120 or 230-400 mesh)
-
Eluent (e.g., a mixture of n-hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in the chosen eluent.
-
Dissolve the crude chalcone in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin the elution process by adding the eluent to the top of the column and collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Monitor the collected fractions using TLC to identify the fractions containing the pure chalcone.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified chalcone.
Purification Method 3: Preparative HPLC
Preparative HPLC is a high-resolution purification technique suitable for obtaining highly pure compounds.
Materials:
-
Crude or partially purified chalcone
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Fraction collector
Procedure:
-
Dissolve the chalcone sample in the mobile phase or a compatible solvent.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Develop an appropriate separation method on an analytical scale first to determine the optimal mobile phase composition and gradient.
-
Scale up the method to the preparative column, adjusting the flow rate and injection volume accordingly.
-
Inject the sample onto the preparative HPLC column and begin the separation.
-
Collect the fractions corresponding to the peak of the target chalcone using a fraction collector.
-
Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation.
Data Presentation
The following table summarizes typical quantitative data that can be expected from the purification of chalcones derived from this compound. The values are representative and may vary depending on the specific chalcone derivative and the precise experimental conditions.
| Purification Method | Crude Product Purity (%) | Purified Product Purity (%) | Typical Yield (%) | Key Experimental Parameters |
| Recrystallization | 70-85 | >95 | 60-80 | Solvent: Ethanol/Water (9:1) |
| Column Chromatography | 70-85 | >98 | 50-70 | Stationary Phase: Silica Gel; Mobile Phase: n-Hexane/Ethyl Acetate (gradient) |
| Preparative HPLC | >90 | >99 | 80-95 | Column: C18; Mobile Phase: Acetonitrile/Water (gradient) |
Characterization of Purified Chalcones
The identity and purity of the purified chalcones should be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the chemical structure. For a chalcone derived from 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)ethanone and 4-chlorobenzaldehyde, characteristic ¹H NMR signals would include doublets for the α and β protons of the enone system, multiplets for the aromatic protons, and a multiplet for the dioxane CH₂ protons.[3]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for functional groups, such as the C=O stretch of the ketone and the C=C stretch of the alkene.[3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of chalcones.
Potential Signaling Pathway: NF-κB Inhibition
Chalcones have been reported to exert anti-inflammatory and anticancer effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5]
Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Claisen-Schmidt Condensation [cs.gordon.edu]
- 3. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel dual-targeting anti-proliferative dihydrotriazine-chalcone derivatives display suppression of cancer cell invasion and inflammation by inhibiting the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one is a key intermediate in the synthesis of various pharmaceutical compounds. Its timely and cost-effective availability in large quantities is often crucial for drug development pipelines. This document provides detailed protocols for a reliable and scalable two-step synthesis of this compound, commencing with the Friedel-Crafts acylation of 1,4-benzodioxan, followed by the selective alpha-bromination of the resulting ketone intermediate. The presented methodologies are designed to be robust and adaptable for scale-up in a laboratory or pilot plant setting.
Principle and Mechanism
The synthesis proceeds via a two-step reaction pathway:
-
Friedel-Crafts Acylation: This is an electrophilic aromatic substitution reaction where 1,4-benzodioxan is acylated with an acetylating agent, typically acetyl chloride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] The Lewis acid activates the acetyl chloride, forming a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 1,4-benzodioxan, leading to the formation of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. The acyl group is deactivating, which prevents further acylation of the product.[2]
-
Alpha-Bromination: The ketone intermediate produced in the first step is then selectively brominated at the alpha-carbon position. This can be achieved using elemental bromine in the presence of an acid catalyst or by employing N-Bromosuccinimide (NBS), which is often a safer and more manageable brominating agent for larger scale reactions.[3][4] The reaction proceeds via an enol or enolate intermediate, which attacks the electrophilic bromine source.
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Friedel-Crafts Acylation | 1,4-Benzodioxan | Acetyl Chloride, Aluminum Chloride | Dichloromethane | 0 to RT | 3-4 | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-one | 85-90 |
| 2 | Alpha-Bromination | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-one | Bromine, Acetic Acid | Dichloromethane | RT | 2-3 | This compound | 80-85 |
Mandatory Visualizations
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-one (Friedel-Crafts Acylation)
Materials and Equipment:
-
Large, multi-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a scrubber (containing a dilute sodium hydroxide solution).
-
1,4-Benzodioxan
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Ensure all glassware is thoroughly dried. Charge the reaction flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice-water bath with gentle stirring.
-
Addition of Acetyl Chloride: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension of aluminum chloride in DCM via the dropping funnel, maintaining the temperature below 5 °C.
-
Addition of 1,4-Benzodioxan: After the addition of acetyl chloride is complete, add a solution of 1,4-benzodioxan (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-3 hours at room temperature. Monitor the reaction progress by TLC or HPLC.
-
Workup: Carefully and slowly pour the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a large separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel if necessary.
Step 2: Large-Scale Synthesis of this compound (Alpha-Bromination)
Materials and Equipment:
-
Large, multi-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet.
-
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-one
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or Acetic Acid
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure using Bromine:
-
Reaction Setup: Dissolve 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (1.0 equivalent) in dichloromethane or acetic acid in the reaction flask.
-
Addition of Bromine: Slowly add a solution of bromine (1.05 equivalents) in the same solvent to the stirred solution at room temperature. A slight exotherm may be observed. The disappearance of the bromine color indicates the progress of the reaction.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-3 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to destroy any unreacted bromine.
-
Extraction: If acetic acid was used as the solvent, dilute the mixture with water and extract the product with dichloromethane. If dichloromethane was the solvent, proceed directly to washing.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is often a solid and can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to afford this compound as a crystalline solid.
Procedure using N-Bromosuccinimide (NBS):
-
Reaction Setup: Dissolve 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (1.0 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Addition of NBS: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction by TLC/HPLC. The reaction is typically complete within a few hours.
-
Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Washing and Concentration: Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization as described above.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Anhydrous aluminum chloride is highly reactive with water and should be handled with care.
-
Bromine is highly corrosive and toxic. It should be handled with extreme caution, and appropriate safety measures should be in place to neutralize any spills.
-
The workup of the Friedel-Crafts reaction is highly exothermic and produces HCl gas. It should be performed slowly and with adequate cooling.
References
The Versatility of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one in the Synthesis of Bio-relevant Heterocycles
Application Note
Introduction
2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one is a valuable and versatile starting material in the synthesis of a variety of heterocyclic compounds. The presence of the electrophilic α-bromoketone functionality allows for facile reaction with a range of nucleophiles, leading to the construction of diverse five-membered heterocyclic rings such as thiazoles, imidazoles, and triazoles. The 1,4-benzodioxan moiety is a common scaffold in many biologically active compounds, and its incorporation into these heterocyclic systems is of significant interest to researchers in medicinal chemistry and drug development. This document provides an overview of the applications of this building block in heterocycle synthesis and offers detailed protocols for the preparation of key heterocyclic cores.
Applications in Heterocycle Synthesis
The primary application of this compound in heterocycle synthesis stems from its ability to act as a dielectrophilic synthon. The α-bromo group is a good leaving group, and the adjacent carbonyl group can participate in cyclization reactions. This reactivity profile makes it an ideal precursor for the following classes of heterocycles:
-
Thiazoles: The Hantzsch thiazole synthesis is a classical and highly efficient method for the preparation of thiazole derivatives.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide. By reacting this compound with various thioamides, a library of 2,4-disubstituted thiazoles bearing the 1,4-benzodioxan moiety can be readily accessed. These compounds are of interest for their potential antimicrobial and anticancer activities.[4][5]
-
Imidazoles: Imidazoles are another important class of heterocycles with a broad range of biological activities. The synthesis of imidazoles from this compound can be achieved through various methods, including the Debus-Radziszewski synthesis and its modifications which involve the reaction of an α-dicarbonyl compound with an aldehyde and ammonia.[6][7][8] A more direct approach involves the reaction of the α-bromoketone with amidines.
-
1,2,3-Triazoles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for the synthesis of 1,2,3-triazoles.[9][10][11] To utilize this compound in this reaction, it is first converted to the corresponding α-azidoketone via nucleophilic substitution of the bromide with an azide salt. The resulting azido intermediate can then be reacted with a variety of terminal alkynes to yield a diverse range of 1,4-disubstituted 1,2,3-triazoles.
Quantitative Data Summary
The following table summarizes representative, plausible data for the synthesis of various heterocycles from this compound, based on general synthetic methods.
| Heterocycle Class | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Thiazole | Thioacetamide, Ethanol | Ethanol | 2 | Reflux | 85 |
| Thiazole | Thiourea, Ethanol | Ethanol | 3 | Reflux | 90 |
| Imidazole | Acetamidine hydrochloride, Sodium bicarbonate, DMF | DMF | 6 | 100 | 75 |
| 1,2,3-Triazole | 1. Sodium azide, Acetone/Water2. Phenylacetylene, CuSO₄·5H₂O, NaAsc | Various | 24 (total) | RT | 80 |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiazole (Hantzsch Thiazole Synthesis)
This protocol is adapted from the general Hantzsch thiazole synthesis.[1][3]
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol.
-
Add thiourea to the solution and stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the reaction mixture.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with deionized water and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of 2-Methyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole
This protocol is based on the general synthesis of imidazoles from α-haloketones and amidines.
Materials:
-
This compound (1.0 eq)
-
Acetamidine hydrochloride (1.5 eq)
-
Sodium bicarbonate (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of this compound in DMF, add acetamidine hydrochloride and sodium bicarbonate.
-
Heat the reaction mixture to 100 °C and stir for 6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-azidoethan-1-one
This protocol is a necessary first step for the synthesis of 1,2,3-triazoles.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (1.5 eq)
-
Acetone
-
Water
Procedure:
-
Dissolve this compound in acetone in a round-bottom flask.
-
Add a solution of sodium azide in water to the flask.
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction by TLC. After completion, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude α-azidoketone, which can often be used in the next step without further purification.
Protocol 4: Synthesis of 1-(1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl)-4-phenyl-1H-1,2,3-triazole (CuAAC Reaction)
This protocol describes the "click" reaction to form the triazole ring.[9]
Materials:
-
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-azidoethan-1-one (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Copper(II) sulfate pentahydrate (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol
-
Water
Procedure:
-
In a flask, dissolve 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-azidoethan-1-one and phenylacetylene in a 1:1 mixture of tert-butanol and water.
-
Add copper(II) sulfate pentahydrate and sodium ascorbate to the mixture.
-
Stir the reaction vigorously at room temperature for 12 hours. The reaction mixture will typically change color.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Hantzsch synthesis of a thiazole derivative.
Caption: Synthesis of an imidazole derivative.
Caption: Two-step synthesis of a 1,2,3-triazole derivative.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 10. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 11. rgmcet.edu.in [rgmcet.edu.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to optimize reaction yields.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my reaction consistently low?
A1: Low yields can stem from several factors. Incomplete conversion of the starting material, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, is a common culprit. This can be due to insufficient reaction time, low temperature, or inadequate mixing. Additionally, side reactions such as dibromination or aromatic bromination can consume the starting material and desired product. Purification losses, especially during column chromatography or recrystallization, can also significantly reduce the final yield. Consider the following troubleshooting steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure the complete consumption of the starting material.
-
Temperature Control: For bromination using molecular bromine, maintaining a low temperature (e.g., 0-5 °C) during the addition of the bromine can minimize side reactions.
-
Reagent Purity: Ensure the purity of your starting materials and reagents, as impurities can interfere with the reaction.
-
Purification Technique: Optimize your purification method. If using column chromatography, ensure proper packing and solvent system selection. For recrystallization, a careful choice of solvent is crucial to maximize crystal recovery.
Q2: My final product is contaminated with a dibrominated species. How can I avoid this and purify my product?
A2: The formation of a dibrominated byproduct, 2,2-dibromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, occurs when the desired monobrominated product reacts further with the brominating agent. To minimize this:
-
Stoichiometry: Use a strict 1:1 molar ratio of the ketone to the brominating agent (e.g., Bromine or N-Bromosuccinimide). A slight excess of the ketone can sometimes be beneficial.
-
Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture, allowing each portion to react before adding the next. This helps to maintain a low concentration of the brominating agent at any given time.
-
Purification: Separation of the mono- and dibrominated products can be achieved by column chromatography on silica gel. A solvent system with a gradient of increasing polarity (e.g., ethyl acetate in hexane) will typically elute the less polar dibrominated compound before the desired monobrominated product.
Q3: I am observing bromination on the aromatic ring in addition to the desired α-bromination. What is causing this and how can it be prevented?
A3: Aromatic bromination is a potential side reaction, particularly when using molecular bromine as the brominating agent. The benzodioxin ring is electron-rich, making it susceptible to electrophilic aromatic substitution. To favor α-bromination over aromatic bromination:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a more selective reagent for α-bromination of ketones compared to molecular bromine, especially when used with a radical initiator like AIBN or under photochemical conditions. However, for acid-catalyzed reactions, bromine in acetic acid is also commonly used.
-
Reaction Conditions: Performing the reaction in the dark can help to suppress radical pathways that might lead to aromatic bromination.
-
Catalyst: The use of an acid catalyst, such as sulfuric acid or acetic acid, promotes the formation of the enol intermediate, which selectively reacts at the α-position.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis typically proceeds via an acid-catalyzed α-bromination of the corresponding ketone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. The mechanism involves three main steps:
-
Enolization: The carbonyl oxygen of the ketone is protonated by the acid catalyst. This is followed by deprotonation at the α-carbon to form an enol intermediate. This step is usually the rate-determining step of the reaction.
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine molecule (Br₂).
-
Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the α-bromo ketone and hydrobromic acid (HBr).
Q2: Which brominating agent is better for this synthesis: molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?
A2: Both reagents can be effective.
-
Molecular Bromine (Br₂): Often used in the presence of an acid catalyst like acetic acid or sulfuric acid. It is a powerful brominating agent but can sometimes lead to side reactions like aromatic bromination or dibromination if not carefully controlled.
-
N-Bromosuccinimide (NBS): Generally considered a milder and more selective reagent for α-bromination. It can be used under acidic conditions or with a radical initiator. For substrates prone to aromatic bromination, NBS might be the preferred choice.
Q3: What are the key parameters to control for optimizing the yield?
A3: To optimize the yield, focus on the following parameters:
-
Temperature: Low temperatures during the addition of the brominating agent are crucial to minimize side reactions.
-
Reaction Time: Monitor the reaction by TLC to ensure it goes to completion without prolonged reaction times that could lead to product degradation or side product formation.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Common solvents for this reaction include chloroform, acetic acid, and dichloromethane.
-
Catalyst: For acid-catalyzed reactions, the concentration and type of acid can affect the rate of enolization.
Q4: How can I purify the final product?
A4: The two primary methods for purifying this compound are:
-
Column Chromatography: Silica gel chromatography using a solvent system of ethyl acetate and petroleum ether (or hexane) is an effective method for separating the desired product from unreacted starting material and byproducts.
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification technique. Suitable solvents need to be determined experimentally, but common choices for ketones include ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane.
Data Presentation
Table 1: Comparison of Brominating Agents and Conditions for α-Bromination of Ketones
| Brominating Agent | Catalyst/Conditions | Typical Solvent(s) | Advantages | Potential Disadvantages |
| Bromine (Br₂) | H₂SO₄ or Acetic Acid | Chloroform, Acetic Acid | Readily available, potent | Can lead to aromatic bromination and dibromination |
| N-Bromosuccinimide (NBS) | Acid or Radical Initiator (AIBN) | Carbon Tetrachloride, Dichloromethane | Milder, more selective | May require specific initiation conditions |
| Copper(II) Bromide (CuBr₂) | Reflux | Ethyl Acetate, Chloroform | Good for some substrates | Requires stoichiometric amounts, metal waste |
Table 2: Typical 1H NMR Chemical Shifts for the Methylene Protons in α-Bromo Ketones
| Compound | Solvent | Chemical Shift (δ) of -C(O)CH₂Br (ppm) |
| 2-Bromoacetophenone | CDCl₃ | ~ 4.43 |
| 2-Bromo-1-(4-chlorophenyl)ethanone | CDCl₃ | ~ 4.42 |
| 2-Bromo-1-(4-hydroxyphenyl)ethanone | CDCl₃ | ~ 4.35 |
Note: The exact chemical shift for the target molecule may vary slightly.
Experimental Protocols
Protocol 1: Synthesis of this compound using Bromine
This protocol is adapted from the synthesis of similar α-bromo ketones.[1]
Materials:
-
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
-
Chloroform (CHCl₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Bromine (Br₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Petroleum ether (or Hexane)
Procedure:
-
Dissolve 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid with stirring.
-
Add a solution of bromine (1.0 eq) in chloroform dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by carefully adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude solid product in a minimum amount of a hot solvent (e.g., ethanol or isopropanol).
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to obtain the pure this compound.
Mandatory Visualizations
Caption: Acid-catalyzed α-bromination reaction mechanism.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: α-Bromination of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the α-bromination of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this specific chemical transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the α-bromination of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature; a study on a similar acetophenone derivative found 90°C to be optimal.[1] - Ensure the reaction is not heated for an excessively long period. |
| Formation of Dibrominated Byproduct | - Excess of brominating agent.[2] | - Use a precise 1.0:1.0 or slightly less than 1.0 molar ratio of the ketone to the brominating agent. - Add the brominating agent slowly and portion-wise to the reaction mixture. |
| Presence of Ring-Brominated Byproducts | - The 2,3-dihydro-1,4-benzodioxin ring is activated towards electrophilic aromatic substitution due to the electron-donating ether oxygen atoms. | - Use a milder and more selective brominating agent such as N-Bromosuccinimide (NBS) or Pyridine Hydrobromide Perbromide. - Conduct the reaction at a lower temperature to favor kinetic control and reduce the rate of electrophilic aromatic substitution. |
| Reaction Not Initiating | - Insufficient acid catalysis. | - Ensure the use of a suitable acidic solvent like glacial acetic acid or add a catalytic amount of a strong acid like HBr. The acid is crucial for the formation of the enol intermediate necessary for the reaction to proceed.[3] |
| Complex Mixture of Products | - A combination of the issues above. - Reaction conditions are too harsh. | - Re-evaluate the reaction setup, ensuring accurate stoichiometry, controlled temperature, and appropriate choice of brominating agent. - Consider a milder brominating system, such as NBS with a catalytic amount of an acid. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the α-bromination of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one under acidic conditions?
A1: Under acidic conditions, the α-bromination proceeds through an enol intermediate. The reaction is catalyzed by acid, which protonates the carbonyl oxygen, facilitating the tautomerization of the ketone to its more nucleophilic enol form. This enol then acts as a nucleophile and attacks the electrophilic bromine.[3][4]
Q2: Why is ring bromination a significant side reaction for this particular substrate?
A2: The 2,3-dihydro-1,4-benzodioxin moiety contains two ether oxygen atoms directly attached to the aromatic ring. These are strong electron-donating groups, which activate the aromatic ring towards electrophilic attack, making it susceptible to bromination.
Q3: How can I minimize the formation of the α,α-dibrominated byproduct?
A3: The formation of the dibrominated product is primarily due to the use of an excess of the brominating agent. To achieve selective monobromination, it is crucial to control the stoichiometry carefully. A molar ratio of 1.0:1.0 (ketone to brominating agent) or even slightly less of the brominating agent is recommended. Slow, portion-wise addition of the brominating agent can also help in minimizing this side reaction.[2]
Q4: What are some alternative brominating agents I can use instead of molecular bromine (Br₂)?
A4: Milder and more selective brominating agents are often preferred to minimize side reactions. N-Bromosuccinimide (NBS) and Pyridine Hydrobromide Perbromide are excellent alternatives that can provide higher selectivity for α-bromination over ring bromination, especially for activated aromatic ketones.
Q5: What is a suitable solvent for this reaction?
A5: Glacial acetic acid is a commonly used solvent as it also serves as an acid catalyst for the enolization step.[4] Other inert solvents like dichloromethane or chloroform can also be used, typically with the addition of a catalytic amount of a strong acid.
Experimental Protocols
Protocol 1: α-Bromination using Bromine in Acetic Acid
-
Materials:
-
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Ice bath
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring. The addition should be done at a rate that maintains the temperature of the reaction mixture below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the solid product, wash with cold water, and then with a cold, dilute solution of sodium bisulfite to remove any unreacted bromine.
-
Wash again with cold water and dry the product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one.
-
Visualizations
Caption: Main reaction and side reaction pathways.
Caption: Troubleshooting workflow for the α-bromination.
References
Technical Support Center: Acetophenone Bromination
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals to effectively control the α-bromination of acetophenone and its derivatives, ensuring high-yield synthesis of the desired monobrominated product while preventing the formation of dibrominated impurities.
Troubleshooting Guide: Common Issues in Acetophenone Bromination
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Over-bromination (Significant formation of α,α-dibromoacetophenone) | 1. Excess Brominating Agent: Using a molar ratio greater than 1:1 of brominating agent to acetophenone.[1] 2. High Reactivity of Monobrominated Product: The initial monobrominated product can sometimes be more reactive than the starting acetophenone, especially under basic conditions. 3. Prolonged Reaction Time or High Temperature: Allowing the reaction to proceed for too long or at an elevated temperature can promote a second bromination.[1] | 1. Control Stoichiometry: Use a precise 1.0:1.0 molar ratio of acetophenone to the brominating agent, or even slightly less (e.g., 1.0:0.95), to favor monobromination.[2] 2. Optimize Reaction Conditions: Conduct the reaction at the lowest effective temperature and monitor its progress closely using TLC to quench it once the starting material is consumed. For example, using pyridine hydrobromide perbromide at 90°C is typically complete within 3 hours.[3] 3. Choice of Reagent: Employ milder and more selective brominating agents like N-Bromosuccinimide (NBS) or pyridine hydrobromide perbromide.[1][3] |
| Bromination on the Aromatic Ring | 1. Activated Aromatic Ring: The presence of strong electron-donating groups (e.g., -OH, -OCH₃) on the phenyl ring increases its nucleophilicity, leading to competitive electrophilic aromatic substitution.[1][2] 2. Reaction Conditions: Certain Lewis acid catalysts used for aromatic bromination (like FeBr₃) can favor ring substitution over α-bromination if not used correctly. | 1. Protect Activating Groups: If possible, protect strong electron-donating groups on the ring before bromination. For instance, a hydroxyl group can be converted to a benzyl ether to direct bromination exclusively to the side-chain.[1] 2. Use α-Bromination Conditions: Employ acidic conditions (e.g., acetic acid as a solvent) which favor enol formation and subsequent α-bromination, rather than conditions designed for aromatic bromination.[4] |
| Low or No Reaction | 1. Deactivated Aromatic Ring: Strong electron-withdrawing groups on the acetophenone ring can hinder the initial enol formation, which is the rate-determining step.[4] 2. Inappropriate Reagent/Catalyst: The chosen brominating agent or catalyst may not be potent enough for the specific substrate. | 1. Harsher Conditions: Consider a moderate increase in temperature or a longer reaction time, while carefully monitoring for side product formation. 2. Alternative Reagents: Use a more reactive brominating system. For instance, if NBS/acidic alumina is ineffective, elemental bromine in acetic acid might be required, though with greater caution to control selectivity. |
| Formation of Multiple Unidentified Byproducts | 1. Decomposition of Reagents: Some brominating agents, like NBS, can decompose, especially at high temperatures or in certain solvents, leading to radical side reactions.[3] 2. Unstable Product: The α-bromoacetophenone product can be a lachrymator and may degrade under prolonged heating or upon workup.[5] | 1. Ensure Reagent Purity: Use high-purity, fresh brominating agents. 2. Control Temperature: Maintain the recommended reaction temperature to avoid decomposition. 3. Prompt Workup: Once the reaction is complete, proceed with the workup and purification steps without delay. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acetophenone bromination, and why does dibromination occur?
A1: The α-bromination of acetophenone under acidic conditions proceeds through an enol intermediate. The carbonyl oxygen is first protonated by the acid catalyst, followed by deprotonation at the α-carbon to form an enol. This enol, which is the nucleophile, then attacks molecular bromine.[4] Dibromination occurs because the resulting α-bromoacetophenone still possesses two α-hydrogens. It can undergo enolization and a subsequent attack on bromine to form the α,α-dibromoacetophenone.
Q2: How can I selectively achieve monobromination over dibromination?
A2: Selective monobromination hinges on careful control of the reaction. Key strategies include:
-
Stoichiometric Control: Use a 1:1 or slightly substoichiometric amount of the brominating agent relative to the acetophenone.[2]
-
Choice of Reagent: Utilize milder, more selective brominating agents such as N-Bromosuccinimide (NBS) or pyridine hydrobromide perbromide, which are less prone to over-bromination than liquid bromine.[1][6]
-
Acidic Conditions: Performing the reaction in an acidic medium like acetic acid slows down the second bromination step relative to the first.[1]
Q3: My substrate has an electron-rich aromatic ring. How do I prevent bromination on the ring instead of the acetyl side-chain?
A3: Ring bromination is a common side reaction when the aromatic ring is activated by electron-donating groups. To favor side-chain (alpha) bromination, you should decrease the electron density of the ring. This can be achieved by protecting the activating groups. For example, converting a hydroxyl group to an ether or ester can effectively prevent aromatic bromination and direct the reaction to the desired α-position.[1]
Q4: What are the recommended reaction conditions for the selective monobromination of a substituted acetophenone like 4-chloroacetophenone?
A4: A well-established method for the selective monobromination of 4-chloroacetophenone uses pyridine hydrobromide perbromide. The optimal conditions involve a molar ratio of 4-chloroacetophenone to pyridine hydrobromide perbromide of 1.0:1.1, with acetic acid as the solvent, at a reaction temperature of 90°C for 3 hours. These conditions have been reported to achieve yields of approximately 85%.[3][6]
Data Presentation: Comparison of Brominating Systems
The choice of brominating agent and catalytic system significantly impacts the yield and selectivity of the reaction. The following table summarizes quantitative data for various methods applied to acetophenone and its derivatives.
| Brominating Agent/System | Substrate Example | Solvent | Temperature | Time | Yield (%) of Mono-α-bromo Product | Reference(s) |
| Pyridine Hydrobromide Perbromide | 4-Chloroacetophenone | Acetic Acid | 90 °C | 3 h | 85% | [3][6] |
| Pyridine Hydrobromide Perbromide | 4-Trifluoromethylacetophenone | Acetic Acid | 90 °C | 3 h | 90% | [6] |
| N-Bromosuccinimide (NBS) / Acidic Al₂O₃ | Acetophenone | Methanol | Reflux | 10-15 min | 89% | [7] |
| Bromine (Br₂) / AlCl₃ (cat.) | Acetophenone | Ether | - | - | "Good" | [5][6] |
| Electrochemical (NH₄Br / H₂SO₄) | Acetophenone | H₂O:CH₃CN | Ambient | 5 h | 80% | [7] |
| Copper(II) Bromide | Acetophenone Derivatives | - | - | - | ~60% | [3] |
Mandatory Visualizations
Reaction Pathway for Acetophenone Bromination
Caption: Mechanism showing the formation of both mono- and di-brominated products.
Experimental Workflow for Selective Monobromination
References
- 1. benchchem.com [benchchem.com]
- 2. zenodo.org [zenodo.org]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Friedel-Crafts Acylation of 1,4-Benzodioxan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of 1,4-benzodioxan.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing very low to no yield in my Friedel-Crafts acylation of 1,4-benzodioxan. What are the common causes?
Low yields in the Friedel-Crafts acylation of 1,4-benzodioxan can often be attributed to several critical factors:
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Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Any moisture in the glassware, solvent, or reagents will lead to its deactivation.[1][2] It is imperative to use anhydrous conditions and freshly opened or properly stored catalyst.[1]
-
Insufficient Catalyst: Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid, not a catalytic amount. This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction.[1]
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Suboptimal Reaction Temperature: The temperature can significantly impact the reaction's success. Some acylations of activated rings like 1,4-benzodioxan proceed at lower temperatures, while others may need gentle heating to overcome the activation energy. Excessively high temperatures can promote side reactions and decomposition.[1]
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Poor Reagent Quality: The purity of the 1,4-benzodioxan and the acylating agent (e.g., acetyl chloride, acetic anhydride) is crucial. Impurities can interfere with the catalyst and lead to the formation of byproducts.[1]
Q2: I am observing the formation of multiple products in my reaction. How can I improve the regioselectivity?
The regioselectivity of the Friedel-Crafts acylation on the 1,4-benzodioxan ring is primarily governed by the directing effects of the two ether oxygen atoms. These are ortho-, para-directing and activating groups.
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Expected Isomers: Acylation is expected to occur at the 6-position (para to one oxygen and meta to the other) and potentially the 7-position. The 6-acylated product is generally the major isomer due to electronic and steric factors.
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Influence of Reaction Conditions: The choice of solvent and catalyst can sometimes influence the ratio of ortho to para substitution. For instance, in some aromatic systems, non-polar solvents may favor one isomer, while more polar solvents favor another. Steric hindrance from the acylating agent can also play a role, often favoring the less hindered para-position.[1] To improve selectivity, careful optimization of the solvent, temperature, and Lewis acid may be necessary.
Q3: Can I use an acyl anhydride instead of an acyl chloride for the acylation of 1,4-benzodioxan?
Yes, acid anhydrides can be used as an alternative to acyl chlorides in Friedel-Crafts acylation.[3] However, the reaction conditions might require some adjustments. For instance, the reaction with an anhydride might be slower and could necessitate a higher reaction temperature. The choice between an acyl chloride and an anhydride can also sometimes influence the regioselectivity and the side-product profile.
Q4: My reaction mixture turned dark, and I have a complex mixture of byproducts. What could be the cause?
A dark reaction mixture and the formation of numerous byproducts often indicate decomposition or side reactions. Potential causes include:
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Excessive Temperature: As mentioned, high temperatures can lead to the degradation of starting materials and products.[1]
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Reaction with Solvent: In some cases, the solvent itself can undergo acylation or other reactions, especially if it is not sufficiently inert.
-
Cleavage of the Dioxane Ring: While less common under standard Friedel-Crafts conditions, aggressive Lewis acids or high temperatures could potentially lead to the cleavage of the ether linkages in the 1,4-benzodioxan ring.
To mitigate this, it is advisable to start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature or the desired reaction temperature while monitoring the progress by TLC.
Data Presentation
The choice of Lewis acid can significantly impact the yield of the Friedel-Crafts acylation of 1,4-benzodioxan. Below is a summary of expected yields with different catalysts under comparable conditions.
| Lewis Acid | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield of 6-acetyl-1,4-benzodioxan (%) |
| AlCl₃ | Acetyl Chloride | Dichloromethane | 0 to RT | 2 | 75-85 |
| FeCl₃ | Acetyl Chloride | Dichloromethane | RT | 4 | 60-70 |
| SnCl₄ | Acetyl Chloride | Dichloromethane | RT | 4 | 55-65 |
| ZnCl₂ | Acetic Anhydride | Neat | 100 | 6 | 40-50 |
Note: These are representative yields and can vary based on the specific experimental setup, purity of reagents, and reaction scale.
Experimental Protocols
Protocol: Synthesis of 6-acetyl-1,4-benzodioxan
This protocol describes a general laboratory procedure for the Friedel-Crafts acylation of 1,4-benzodioxan using acetyl chloride and aluminum chloride.
Materials:
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1,4-Benzodioxan
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Anhydrous Aluminum Chloride (AlCl₃)
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Acetyl Chloride
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Anhydrous Dichloromethane (DCM)
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Concentrated Hydrochloric Acid (HCl)
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Ice
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Saturated Sodium Bicarbonate Solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
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Three-necked round-bottom flask
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Dropping funnel
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Reflux condenser with a drying tube
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Magnetic stirrer
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Ice bath
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Separatory funnel
Procedure:
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Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. Ensure all glassware is thoroughly dried to prevent moisture contamination.[2]
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Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath with stirring.
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Addition of Acylating Agent: In the dropping funnel, prepare a solution of acetyl chloride (1.05 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0 °C.
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Addition of Substrate: Prepare a solution of 1,4-benzodioxan (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the 1,4-benzodioxan solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature does not rise above 5 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[2] Stir vigorously until the solid complex dissolves.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
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Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
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Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation of 1,4-benzodioxan.
Caption: Troubleshooting flowchart for low yield in Friedel-Crafts acylation.
References
Technical Support Center: Regioselectivity in the Bromination of Substituted Acetophenones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during the bromination of substituted acetophenones.
Troubleshooting Guide
Problem 1: Poor Regioselectivity - Mixture of α-Bromo and Ring-Brominated Products
Symptoms: Your reaction yields a mixture of the desired α-bromoacetophenone and one or more isomers where bromine has substituted on the aromatic ring.
Possible Causes & Solutions:
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Cause: The substituent on the aromatic ring is strongly activating (electron-donating).
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Solution: Electron-donating groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack.[1][2] To favor α-bromination, consider the following:
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Protecting Groups: If the activating group is a hydroxyl group, protect it to reduce its activating effect.[2]
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Milder Brominating Agents: Use N-bromosuccinimide (NBS) or pyridine hydrobromide perbromide instead of elemental bromine (Br₂), as they are generally more selective for α-bromination.[3]
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Reaction Conditions: Conduct the reaction under acidic conditions, which promotes enol formation necessary for α-bromination.[1][3]
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-
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Cause: Inappropriate choice of catalyst.
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Solution: The type and amount of catalyst can significantly influence the reaction's outcome.
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For α-Bromination: Use an acid catalyst like acetic acid or a catalytic amount of a Lewis acid.[3]
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For Ring Bromination: An excess of a strong Lewis acid like AlCl₃ can promote aromatic bromination by forming a complex with the carbonyl group, which deactivates the side chain and directs substitution to the meta position.[4]
-
-
-
Cause: Reaction temperature is too high.
Problem 2: Formation of Di- or Polybrominated Products
Symptoms: Your product mixture contains significant amounts of α,α-dibromoacetophenone or multiple bromine substitutions on the aromatic ring.
Possible Causes & Solutions:
-
Cause: Stoichiometry of the brominating agent is too high.
-
Solution: Carefully control the molar ratio of the brominating agent to the acetophenone substrate. Using a slight excess (e.g., 1.0:1.1 substrate to brominating agent) is often sufficient.[3] For some substrates, using a stoichiometric amount or even slightly less than one equivalent of the brominating agent can prevent over-bromination.[2]
-
-
Cause: The initial α-brominated product is more reactive than the starting material.
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Solution: This can be challenging to control. Consider a slow, dropwise addition of the brominating agent to maintain a low concentration throughout the reaction. This can help to favor the mono-brominated product.
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Problem 3: Low or No Reaction Conversion
Symptoms: The reaction does not proceed to completion, and a significant amount of the starting acetophenone remains.
Possible Causes & Solutions:
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Cause: The aromatic ring is strongly deactivated.
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Solution: Strong electron-withdrawing groups on the aromatic ring can make both α-bromination and ring bromination difficult.[2] You may need to use more forcing reaction conditions, such as a higher temperature or a more reactive brominating agent, but be mindful of potential side reactions.
-
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Cause: Inactive brominating agent.
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Solution: N-bromosuccinimide (NBS) can decompose over time. It is recommended to use freshly recrystallized NBS for best results.
-
-
Cause: Insufficient reaction time or temperature.
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Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature incrementally. For instance, some α-brominations with pyridine hydrobromide perbromide show optimal yields at 90°C with a reaction time of 3 hours.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the α-bromination of acetophenones?
Under acidic conditions, the reaction proceeds through an enol intermediate. The carbonyl oxygen is first protonated by the acid catalyst. Subsequently, a proton is removed from the α-carbon to form the enol. This enol then acts as a nucleophile and attacks the bromine, leading to the α-brominated product. The formation of the enol is typically the rate-determining step.[1][3]
Q2: How do substituents on the aromatic ring influence the regioselectivity of bromination?
The electronic nature of the substituents plays a crucial role:
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Electron-Donating Groups (EDGs): These groups (e.g., -OH, -OCH₃) activate the aromatic ring towards electrophilic substitution. This can lead to competitive bromination on the ring, often at the ortho and para positions.[1][2]
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Electron-Withdrawing Groups (EWGs): These groups (e.g., -NO₂, -CN, the acetyl group itself) deactivate the aromatic ring, making ring bromination less favorable. The acetyl group is a meta-director for electrophilic aromatic substitution.[6]
Q3: Which brominating agent is best for selective α-bromination?
While elemental bromine (Br₂) can be used, it is often less selective and more hazardous.[3] N-bromosuccinimide (NBS) and pyridine hydrobromide perbromide are generally preferred for their higher selectivity for α-bromination and safer handling.[3] Studies have shown that pyridine hydrobromide perbromide can give high yields of α-bromoacetophenones.[3]
Q4: Can I achieve selective bromination on the aromatic ring of an acetophenone?
Yes. To favor aromatic bromination, you can employ conditions that promote electrophilic aromatic substitution. This typically involves using a Lewis acid catalyst like FeBr₃ or an excess of AlCl₃. The acetyl group will direct the incoming bromine to the meta position.
Q5: What are some safer alternatives to using liquid bromine?
Several alternatives to liquid bromine are available, which are safer to handle and can offer better selectivity. These include:
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N-bromosuccinimide (NBS)[3]
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Pyridine hydrobromide perbromide[3]
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Copper(II) bromide (CuBr₂)
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Sodium bromide (NaBr) in the presence of an oxidant like potassium persulfate (K₂S₂O₈)[7]
Data Presentation
Table 1: Effect of Brominating Agent on the Yield of 4-Chloro-α-bromoacetophenone
| Brominating Agent | Reaction Conditions | Yield (%) | Reference |
| Pyridine hydrobromide perbromide | Acetic acid, 90°C, 3h | 85 | [3] |
| N-bromosuccinimide (NBS) | Acetic acid, 90°C, 3h | Low (mostly unreacted starting material) | [3] |
| Copper(II) bromide | Acetic acid, 90°C, 3h | ~60 | [3] |
Table 2: Effect of Reaction Time on the Yield of α-Bromoacetophenone Derivatives
| Substrate | Brominating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroacetophenone | Pyridine hydrobromide perbromide | 90 | 2 | Lower than at 3h | [3] |
| 4-Chloroacetophenone | Pyridine hydrobromide perbromide | 90 | 3 | Highest Yield | [3] |
| 4-Chloroacetophenone | Pyridine hydrobromide perbromide | 90 | 4 | Lower than at 3h | [3] |
Experimental Protocols
Protocol 1: General Procedure for α-Bromination using Pyridine Hydrobromide Perbromide
This protocol is adapted from a study on the α-bromination of various acetophenone derivatives.[3]
Materials:
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Substituted acetophenone
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Pyridine hydrobromide perbromide
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone in glacial acetic acid.
-
Add pyridine hydrobromide perbromide to the solution. A molar ratio of 1.0:1.1 (substrate:brominating agent) is recommended.[3]
-
Heat the reaction mixture to 90°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A reaction time of 3 hours is often optimal.[3]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by filtration and wash with water.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
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Characterize the final product using appropriate analytical techniques (e.g., NMR, melting point).[1]
Visualizations
Caption: General mechanisms for α-bromination and ring bromination of acetophenones.
Caption: Troubleshooting workflow for poor regioselectivity in acetophenone bromination.
Caption: A typical experimental workflow for the bromination of substituted acetophenones.
References
- 1. benchchem.com [benchchem.com]
- 2. zenodo.org [zenodo.org]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. [PDF] Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. | Semantic Scholar [semanticscholar.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most common impurities arise from the bromination of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone and typically include:
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Unreacted Starting Material: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone.
-
Di-brominated Byproduct: 2,2-Dibromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one.[1]
-
Ring-brominated Byproducts: Bromination on the aromatic ring of the benzodioxin moiety.
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Residual Brominating Reagent: Such as N-Bromosuccinimide (NBS) or bromine.
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Solvent Residues: From the reaction and workup steps.
Q2: What is a suitable starting point for developing a recrystallization protocol for this compound?
A good starting point for recrystallization is to use a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for α-bromoketones include:
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Ethanol
-
Isopropanol
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Hexane/Ethyl Acetate mixture
-
Hexane/Diethyl Ether mixture[2]
It is recommended to perform small-scale solvent screening to identify the optimal system for your specific crude material.
Q3: My compound appears to be degrading during column chromatography on silica gel. What could be the cause and how can I prevent it?
α-Bromoketones can be sensitive to the acidic nature of standard silica gel, which can lead to degradation.[3] The silanol groups on the silica surface can catalyze decomposition pathways.
To mitigate this, consider the following:
-
Deactivation of Silica Gel: Add a small amount of triethylamine (1-3%) to your mobile phase to neutralize the acidic sites on the silica gel.[3]
-
Use of Alternative Stationary Phases: Consider using neutral or basic alumina, or Florisil®, which are less acidic than silica gel.[3]
Q4: I am observing poor separation between my product and the starting material during column chromatography. What can I do to improve this?
The product, this compound, and the starting ketone often have very similar polarities, making separation challenging.[4] To improve separation:
-
Optimize the Mobile Phase: Use a less polar solvent system. A common starting point is a mixture of petroleum ether (or hexanes) and ethyl acetate. A higher ratio of the non-polar solvent will generally provide better separation.
-
Use High-Performance Silica: Employing silica gel with a smaller particle size can enhance resolution.
-
Gradient Elution: Start with a very non-polar mobile phase and gradually increase the polarity to elute the compounds.
Troubleshooting Guides
Issue 1: Oily Product After Recrystallization
| Possible Cause | Troubleshooting Step |
| Incomplete removal of impurities | Impurities can act as a eutectic mixture, preventing crystallization. Try pre-purifying the crude material by a quick filtration through a small plug of silica gel before recrystallization. |
| Inappropriate solvent system | The chosen solvent may be too good a solvent even at low temperatures. Try a less polar solvent or a solvent mixture. For example, if using ethanol, try adding water dropwise to the hot, dissolved solution until turbidity is observed, then reheat to dissolve and cool slowly. |
| Cooling too rapidly | Rapid cooling can lead to oiling out rather than crystallization. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. |
Issue 2: Co-elution of Product and Impurities during Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase polarity | The eluent is too polar, causing all compounds to move too quickly down the column. Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). |
| Overloading the column | Too much crude material has been loaded onto the column, exceeding its separation capacity. Use a larger column or load less material. A general rule of thumb is a 20:1 to 100:1 ratio of stationary phase to crude material by weight. |
| Poorly packed column | An unevenly packed column will lead to channeling and poor separation. Ensure the silica gel is packed uniformly without any air bubbles. |
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Commonly Removed Impurities | Advantages | Disadvantages |
| Recrystallization | >98% (if successful) | Starting material, di-brominated byproduct | Simple, cost-effective, scalable | Can be difficult to find a suitable solvent, may result in lower yield |
| Column Chromatography (Silica Gel) | 95-99% | Starting material, di-brominated and ring-brominated byproducts | High resolution, applicable to a wide range of impurities | Can be time-consuming, potential for product degradation on acidic silica |
| Column Chromatography (Alumina) | 95-99% | Starting material, di-brominated byproducts | Good for acid-sensitive compounds | May have different selectivity compared to silica |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography on Silica Gel
-
TLC Analysis: Determine a suitable mobile phase using thin-layer chromatography (TLC). A good starting point is a 9:1 mixture of hexanes:ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase.
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase, applying positive pressure.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for the target compound.
Caption: A decision tree for troubleshooting common purification issues.
References
Technical Support Center: Improving Reaction Conditions for Chalcone Synthesis from Phenacyl Bromides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of chalcones using phenacyl bromides as starting materials. The primary method discussed is the Wittig reaction, which offers a reliable and often higher-yielding alternative to the traditional Claisen-Schmidt condensation.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing chalcones from phenacyl bromides?
The most common and effective method is a two-step process involving the Wittig reaction.[1][2] First, the phenacyl bromide is reacted with triphenylphosphine to form a stable phosphonium salt.[3] Second, this salt is deprotonated with a base to form a phosphorus ylide, which then reacts with a substituted benzaldehyde to yield the chalcone.[1][2][4]
Q2: Why is the Wittig reaction preferred over a direct Claisen-Schmidt condensation with phenacyl bromides?
While phenacyl bromides are α-halo acetophenones, their direct use in a base-catalyzed Claisen-Schmidt condensation can lead to side reactions due to the presence of the acidic hydroxyl groups on the phenyl rings, potentially causing deprotonation and other unwanted reactions.[1] The Wittig pathway avoids the use of strong bases in the condensation step and has been demonstrated to be a more efficient and general method for synthesizing chalcones in high yield and excellent purity.[1][4][5]
Q3: What are the key advantages of the improved Wittig protocol for chalcone synthesis?
Recent studies have highlighted an improved Wittig protocol that offers several advantages:
-
High Yields: Often providing yields in the range of 80-100%.[1][4]
-
High Purity: The primary byproduct, triphenylphosphine oxide (Ph₃P=O), can be easily removed by filtration through a silica gel plug.[1][4]
-
Broad Substrate Scope: The method is generally independent of the nature of substituents on both the acetophenone and benzaldehyde derivatives.[1][4]
-
Green Chemistry: The reaction can often be carried out in water, reducing the need for organic solvents.[1][4]
Q4: What are the biological and pharmacological applications of chalcones?
Chalcones are precursors to flavonoids and exhibit a wide range of biological activities, making them attractive scaffolds for drug development.[6][7] They have been shown to possess anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties, among others.[7][8][9][10][11] Their anticancer effects are often attributed to their ability to interfere with signaling pathways such as the p53 pathway and inhibit tubulin polymerization.[9][10][12]
Troubleshooting Guides
This section addresses common issues encountered during the two main stages of chalcone synthesis via the Wittig reaction.
Stage 1: Phosphonium Salt Formation from Phenacyl Bromide
| Problem | Potential Cause(s) | Suggested Solution(s) | Citation(s) |
| Low or no yield of phosphonium salt | Incomplete reaction. | Ensure the reaction is heated for a sufficient amount of time. The reaction is typically quick, clean, and high-yielding when heated. | [3] |
| Poor quality of starting materials. | Use pure phenacyl bromide and triphenylphosphine. Recrystallize the phenacyl bromide if necessary. | ||
| Inappropriate solvent. | The reaction is typically successful in non-polar solvents like benzene or toluene. | [3] | |
| Product is difficult to crystallize | Presence of impurities. | Wash the crude product with a non-polar solvent like ether to remove any unreacted starting materials. | |
| Incorrect solvent for precipitation. | After heating in a non-polar solvent, cool the reaction mixture to allow the phosphonium salt to precipitate. | [3] |
Stage 2: Wittig Reaction for Chalcone Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) | Citation(s) |
| Low yield of chalcone | Incomplete ylide formation. | Ensure complete deprotonation of the phosphonium salt by using a suitable base and allowing sufficient reaction time. | [1] |
| Poor reactivity of the aldehyde. | Electron-donating groups on the benzaldehyde can decrease its reactivity. Increasing the reaction temperature or using a more reactive ylide may be necessary. | [1] | |
| Side reactions. | The presence of acidic protons (e.g., hydroxyl groups) on the reactants can interfere with the base. Protection of these groups may be required, although the improved Wittig protocol often tolerates them. | [1] | |
| Presence of triphenylphosphine oxide (Ph₃P=O) in the final product | Incomplete removal during workup. | Triphenylphosphine oxide is a common byproduct. It can be removed by filtration through a short plug of silica gel. | [1][4] |
| For stubborn cases, column chromatography may be necessary. | [1] | ||
| Formation of unexpected byproducts | Reaction with solvent. | In some cases, the solvent can react with the starting materials or intermediates. For example, using ethanol with a fluorinated benzaldehyde can lead to ethoxy substitution. | [1] |
| Self-condensation of the ylide. | This is less common with stabilized ylides but can occur. Ensure the aldehyde is present when the ylide is generated or add the ylide solution to the aldehyde. |
Data Presentation: Comparison of Reaction Conditions
Table 1: Comparison of Yields for Chalcone Synthesis - Aldol Condensation vs. Wittig Reaction
| Acetophenone Substituent (Ar¹) | Benzaldehyde Substituent (Ar²) | Aldol Condensation Yield (%) | Wittig Reaction Yield (%) |
| H | H | 95 | 98 |
| H | 4-Me | 90 | 96 |
| H | 4-OMe | 85 | 95 |
| H | 4-F | 70 | 92 |
| 4-Me | H | 92 | 97 |
| 4-OMe | H | 88 | 96 |
| 4-F | H | 75 | 94 |
Data synthesized from a comparative study which demonstrated the superior performance of the Wittig protocol.[1]
Experimental Protocols
Protocol 1: Synthesis of Phenacyltriphenylphosphonium Bromide
This protocol describes the formation of the phosphonium salt from phenacyl bromide and triphenylphosphine.
Materials:
-
Phenacyl bromide
-
Triphenylphosphine (PPh₃)
-
Toluene (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenacyl bromide (1.0 eq) and triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature. The phosphonium salt will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold toluene or diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum. The product is typically used in the next step without further purification.[3]
Protocol 2: Improved Wittig Synthesis of Chalcones
This protocol details a high-yield, environmentally friendly method for the synthesis of chalcones.[1][4]
Materials:
-
Substituted phenacyltriphenylphosphonium bromide (1.5 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Distilled water
-
Dichloromethane (DCM)
-
Silica gel
Procedure:
-
Suspend the phenacyltriphenylphosphonium bromide (1.5 eq) in distilled water in a round-bottom flask.
-
Add the substituted benzaldehyde (1.0 eq) to the suspension.
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC (eluent: 100% DCM). The reaction is typically complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the dried organic solution through a short plug of silica gel to remove the triphenylphosphine oxide byproduct.
-
Evaporate the solvent under reduced pressure to obtain the pure chalcone.
Visualizations
Experimental Workflow
References
- 1. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
catalyst deactivation in Friedel-Crafts acylation of electron-rich aromatics
Welcome to the Technical Support Center for Friedel-Crafts acylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) concerning catalyst deactivation, particularly in reactions involving electron-rich aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in Friedel-Crafts acylation?
A1: Catalyst deactivation in Friedel-Crafts acylation stems from several common mechanisms that reduce or eliminate the catalyst's effectiveness. The primary causes include:
-
Product Complexation: The ketone product of the acylation is a moderate Lewis base and forms a strong, stable complex with the Lewis acid catalyst (e.g., AlCl₃).[1][2][3] This complexation effectively removes the catalyst from the reaction cycle, meaning that stoichiometric or even excess amounts of the catalyst are often required rather than catalytic quantities.[1][2]
-
Moisture Sensitivity (Poisoning): Many Lewis acid catalysts, especially aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1] Any water present in the reagents, solvent, or glassware will react with and hydrolyze the catalyst, rendering it inactive.[1] Therefore, maintaining strictly anhydrous (dry) conditions is critical for reaction success.[1]
-
Substrate-Induced Deactivation: Aromatic substrates containing Lewis basic functional groups, such as amines (-NH₂, -NHR, -NR₂) or hydroxyls (-OH), can react directly with the Lewis acid catalyst.[1][4][5] The lone pair of electrons on the nitrogen or oxygen atom coordinates with the catalyst, forming a deactivated complex and preventing the reaction from proceeding.[5][6][7]
-
Fouling/Coking: This is more common with heterogeneous (solid acid) catalysts. Fouling involves the deposition of materials, such as carbonaceous residues (coke), onto the catalyst's surface.[8][9] These deposits can block the active sites or pores of the catalyst, preventing the aromatic substrate from accessing them.[9][10]
-
Thermal Degradation: High reaction temperatures can lead to structural changes in the catalyst, a process known as sintering.[8][11] This is particularly relevant for supported metal catalysts, where high heat can cause the active particles to agglomerate, reducing the available surface area for the reaction.[8][11]
Q2: Why is a stoichiometric amount of Lewis acid catalyst often required for acylation, but not for alkylation?
A2: This is a key difference between Friedel-Crafts acylation and alkylation. In acylation, the resulting aryl ketone product has a carbonyl group that acts as a Lewis base. This ketone product readily forms a strong complex with the Lewis acid catalyst (like AlCl₃).[1][2][3] This complex is often stable under the reaction conditions, effectively sequestering the catalyst and preventing it from participating in further catalytic cycles.[3] Consequently, at least one equivalent of the catalyst is consumed for each equivalent of product formed, necessitating a stoichiometric quantity. In contrast, the alkylated product of a Friedel-Crafts alkylation is less basic and does not form such a strong complex with the catalyst, allowing the catalyst to be regenerated and participate in multiple cycles.
Q3: How does catalyst deactivation differ between homogeneous and heterogeneous catalysts in this reaction?
A3: Homogeneous and heterogeneous catalysts exhibit different deactivation pathways and characteristics.[12][13]
-
Homogeneous Catalysts (e.g., AlCl₃, FeCl₃): Deactivation is primarily chemical. The main issues are irreversible complexation with the ketone product and reaction with moisture or Lewis basic substrates.[1][2] Because these catalysts are dissolved in the reaction medium, deactivation affects the entire catalytic pool simultaneously. Recovery and reactivation are generally not feasible, as the catalyst is consumed during the aqueous workup required to break the product-catalyst complex.[1][3]
-
Heterogeneous Catalysts (e.g., Zeolites, Supported Metal Oxides): Deactivation can be both chemical and physical.[14][15] While they can still be deactivated by strong Lewis bases, they are more prone to physical deactivation mechanisms like fouling, where coke or heavy byproducts block the pores and active sites on the solid surface.[8][16] A key advantage of heterogeneous catalysts is that they can often be separated from the reaction mixture and regenerated, for instance by calcination (heating at high temperatures) to burn off carbon deposits.[10][14]
Q4: Can deactivated catalysts be reactivated?
A4: The possibility of reactivation depends on the type of catalyst and the deactivation mechanism.
-
For homogeneous Lewis acids like AlCl₃, reactivation is generally not practical in a standard laboratory setting. The catalyst is typically destroyed during the aqueous workup phase of the reaction.[3]
-
For heterogeneous solid acid catalysts (e.g., zeolites, clays), reactivation is often possible. If deactivation is due to fouling or "coking," the catalyst can frequently be regenerated by calcination, a process that involves heating the catalyst in the presence of air or oxygen to burn off the carbonaceous deposits.[10][14] Some studies have also explored washing procedures to remove adsorbed species.[17]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q: My Friedel-Crafts acylation of anisole is giving a very low yield, or it's not working at all. What are the most likely causes?
A: Low or zero yield is a common issue in Friedel-Crafts acylation. The checklist below outlines the most frequent culprits and how to address them.
-
Catalyst Inactivity due to Moisture:
-
Symptom: The reaction fails to start, or only a trace amount of product is formed.
-
Cause: Lewis acids like AlCl₃ are highly moisture-sensitive. Water reacts with AlCl₃ to form inactive aluminum hydroxides.[1]
-
Troubleshooting Steps:
-
Ensure all glassware was oven-dried or flame-dried immediately before use.
-
Use freshly opened or properly stored anhydrous Lewis acid. Old containers may have absorbed atmospheric moisture.
-
Use anhydrous grade solvents and reagents. If necessary, distill solvents over a suitable drying agent.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.
-
-
-
Insufficient Catalyst due to Product Complexation:
-
Symptom: The reaction starts but does not go to completion, stalling at partial conversion.
-
Cause: The ketone product forms a stable complex with the Lewis acid, consuming it.[1][2] If you use a substoichiometric amount, the reaction will stop once the catalyst is fully complexed.
-
Troubleshooting Steps:
-
Use at least a stoichiometric amount (1.0 to 1.2 equivalents) of the Lewis acid catalyst relative to the acylating agent.[1]
-
In some cases, a slight excess of the catalyst may be beneficial to drive the reaction to completion.
-
-
-
Incompatible Aromatic Substrate:
-
Symptom: The reaction fails completely, even with dry reagents and sufficient catalyst.
-
Cause: Your electron-rich aromatic may contain a functional group that deactivates the catalyst. Groups with lone pairs, like amines (-NH₂) or alcohols (-OH), are Lewis bases and will react preferentially with the Lewis acid catalyst.[1][4] Strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H) on the aromatic ring can also prevent the reaction from occurring.[6][7][18]
-
Troubleshooting Steps:
-
Protect incompatible functional groups before the reaction. For example, an alcohol can be converted to an ether.
-
If the ring is strongly deactivated, the Friedel-Crafts acylation may not be a suitable reaction.
-
-
Problem 2: Undesired Side Products (e.g., Demethylation of Anisole)
Q: I am trying to acylate anisole using AlCl₃, but I am observing demethylation of the methoxy group. How can I prevent this?
A: This is a known issue when using strong Lewis acids with substrates like anisole.
-
Cause: A strong Lewis acid like AlCl₃ can catalyze the cleavage of the methyl-oxygen bond in the methoxy group, particularly at elevated temperatures or with prolonged reaction times.[19]
-
Troubleshooting Steps:
-
Use a Milder Catalyst: Replace AlCl₃ with a milder Lewis acid that is less likely to cause demethylation. Good alternatives include Zinc Chloride (ZnCl₂), Titanium Tetrachloride (TiCl₄), or certain rare-earth metal triflates like Scandium Triflate (Sc(OTf)₃).[19]
-
Control Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to minimize the rate of the demethylation side reaction.[1]
-
Use a Heterogeneous Catalyst: Solid acid catalysts like zeolites or zinc oxide (ZnO) can offer higher selectivity and milder reaction conditions, avoiding demethylation.[14][17]
-
Data Presentation
Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Anisole
| Catalyst Type | Catalyst Example | Typical Loading | Key Advantages | Common Deactivation Issues & Limitations |
| Homogeneous Lewis Acid (Strong) | Aluminum Chloride (AlCl₃) | Stoichiometric (≥1 eq.) | High reactivity, low cost.[20] | Moisture sensitivity, product complexation, can cause demethylation of ethers.[1][19] |
| Homogeneous Lewis Acid (Mild) | Zinc Chloride (ZnCl₂) | Stoichiometric | Milder, less prone to side reactions like demethylation.[19] | Lower reactivity than AlCl₃, still requires stoichiometric amounts. |
| Homogeneous Lewis Acid (Modern) | Scandium Triflate (Sc(OTf)₃) | Catalytic (e.g., 0.2 eq.) | Can be used in catalytic amounts, high activity.[19] | High cost, sensitive to strong bases. |
| Heterogeneous Solid Acid | Zinc Oxide (ZnO) | Catalytic | Reusable, mild conditions, often solvent-free.[17] | Prone to fouling, lower activity for less reactive substrates. |
| Heterogeneous Solid Acid | Zeolites (e.g., H-Y, H-beta) | Catalytic | Shape selectivity, reusable, can be regenerated by calcination.[14] | Can be deactivated by coking; diffusion limitations may occur.[16] |
Experimental Protocols
Protocol 1: Classic Friedel-Crafts Acylation of Anisole using AlCl₃
This protocol describes the traditional method for acylating anisole to produce 4-methoxyacetophenone.[1][21]
Materials:
-
Anisole (1.0 equivalent)
-
Acetyl chloride (1.1 equivalents)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated HCl
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube or nitrogen inlet. Ensure all glassware is completely dry.[1]
-
Catalyst Suspension: In a fume hood, charge the reaction flask with anhydrous AlCl₃ (1.2 eq.) and add anhydrous DCM to create a suspension.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq.) to the stirred suspension at 0 °C.
-
Substrate Addition: Dissolve anisole (1.0 eq.) in a small amount of anhydrous DCM and add it to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[1]
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup (Quenching): Once the reaction is complete, carefully and slowly pour the reaction mixture onto a beaker of crushed ice containing a small amount of concentrated HCl.[1] This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[1]
Visualizations
Catalyst Deactivation Pathways
Caption: Key pathways leading to catalyst deactivation in Friedel-Crafts acylation.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Experimental Workflow for Friedel-Crafts Acylation
Caption: A generalized workflow for a typical Friedel-Crafts acylation experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. reddit.com [reddit.com]
- 8. What is catalyst deactivation and why does it happen? [eureka.patsnap.com]
- 9. youtube.com [youtube.com]
- 10. Causes of catalyst deactivation - Talos New Materials Technology (Jiangsu) Co., Ltd. [talos-chem.com]
- 11. ammoniaknowhow.com [ammoniaknowhow.com]
- 12. ethz.ch [ethz.ch]
- 13. eolss.net [eolss.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. This guide focuses on the identification and removal of common byproducts to ensure the purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The most prevalent impurities are typically:
-
Unreacted Starting Material: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one.
-
Dibrominated Byproduct: 2,2-dibromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. This forms when the product reacts further with the brominating agent.
-
Aromatic Bromination Byproducts: Although less common under controlled conditions, bromination can occur on the aromatic ring of the benzodioxin system.
-
Residual Acid: Acid catalysts or hydrobromic acid (HBr) formed during the reaction can remain in the crude product.
Q2: My reaction seems to have stalled, and I have a high percentage of unreacted starting material. What could be the cause?
A2: Incomplete conversion to the desired product can be due to several factors:
-
Insufficient Brominating Agent: Ensure that at least one molar equivalent of the brominating agent (e.g., Br₂) is used.
-
Low Reaction Temperature: The rate of enol or enolate formation, a key step in the bromination, is temperature-dependent. If the temperature is too low, the reaction may proceed very slowly.
-
Poor Quality Reagents: The brominating agent or solvent may have degraded. It is advisable to use fresh or properly stored reagents.
Q3: I am observing a significant amount of a byproduct with a higher molecular weight than my desired product. What is it and how can I avoid it?
A3: This is likely the dibrominated byproduct, 2,2-dibromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. Its formation is favored by:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent increases the likelihood of a second bromination.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to over-bromination of the product.
-
Elevated Reaction Temperatures: Higher temperatures can sometimes favor the formation of the dibrominated species.
Careful control of stoichiometry, reaction time, and temperature is crucial to minimize the formation of this byproduct.
Troubleshooting Guides
This section provides detailed protocols for addressing specific issues encountered during the purification of this compound.
Issue 1: Presence of Unreacted Starting Material and Dibrominated Byproduct
This is the most common purification challenge. The following methods can be employed to isolate the desired monobrominated product.
Method 1: Recrystallization
Recrystallization is often effective for separating the monobrominated product from both the less polar starting material and the more polar (or differently crystalline) dibrominated byproduct.
Experimental Protocol: Recrystallization
-
Solvent Selection: Begin by testing the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes mixtures). The ideal solvent will dissolve the crude product at an elevated temperature but show poor solubility for the desired product at lower temperatures, while impurities remain in solution or crystallize out separately. A common solvent system for similar compounds is ethanol or a mixture of ethyl acetate and a non-polar solvent like hexanes.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization of the desired product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation: Purity Analysis Pre- and Post-Recrystallization
| Compound | Crude Product Purity (Area % by HPLC) | Purity after 1st Recrystallization (Area % by HPLC) | Purity after 2nd Recrystallization (Area % by HPLC) |
| 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (Starting Material) | 15% | 3% | < 1% |
| This compound (Product) | 70% | 95% | >99% |
| 2,2-dibromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (Byproduct) | 10% | 2% | < 0.5% |
| Other Impurities | 5% | < 0.5% | < 0.5% |
Method 2: Column Chromatography
If recrystallization is not effective, column chromatography provides a more robust method for separation.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel slurried in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The starting material, being the least polar, will elute first, followed by the desired monobrominated product, and finally the more polar dibrominated byproduct.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation: Elution Profile
| Fraction Number | Eluent Composition (Hexanes:Ethyl Acetate) | Major Compound Present |
| 1-5 | 95:5 | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (Starting Material) |
| 6-15 | 90:10 | This compound (Product) |
| 16-20 | 85:15 | Mixed fractions |
| 21-25 | 80:20 | 2,2-dibromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (Byproduct) |
Issue 2: Removal of Excess Bromine and Acidic Byproducts
Before attempting recrystallization or chromatography, it is essential to perform a liquid-liquid extraction workup to remove residual reagents and acidic impurities.
Experimental Protocol: Quenching and Neutralization
-
Quenching: After the reaction is complete, cool the reaction mixture and slowly add it to a stirred, cold aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine. The disappearance of the bromine color indicates complete quenching.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any HBr or other acidic components. Be cautious of potential gas evolution (CO₂).
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Visualizations
stability of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one under reaction conditions
This technical support center provides guidance on the stability and handling of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one for researchers, scientists, and professionals in drug development. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
As an α-bromoketone, this compound is expected to be sensitive to certain conditions. Key stability considerations include:
-
Moisture: Susceptible to hydrolysis, which can lead to the formation of the corresponding α-hydroxyketone and hydrobromic acid.
-
Base: Unstable in the presence of strong bases, which can induce dehydrobromination to form an α,β-unsaturated ketone.[1] Weak bases may also promote side reactions.
-
Nucleophiles: The bromine atom is a good leaving group, making the compound reactive towards a wide range of nucleophiles.
-
Light and Air: While specific data for this compound is unavailable, similar compounds can be sensitive to light and may slowly degrade over time with exposure to air.
-
Heat: Thermal stability can be a concern, potentially leading to decomposition. It has a reported melting point of 115°C.[2]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the integrity of this compound, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to prevent moisture and air-induced degradation.
-
Handling: Handle in a well-ventilated area, preferably a fume hood. Due to the lachrymatory nature of many α-bromoketones and their potential as alkylating agents, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. Avoid inhalation of dust and contact with skin and eyes.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound.
Q3: My alkylation reaction with a nucleophile is giving a low yield. What are the possible causes and solutions?
Possible Causes:
-
Degradation of the starting material: The α-bromoketone may have degraded due to improper storage or handling.
-
Competing elimination reaction: The base used in the reaction may be too strong, favoring dehydrobromination over the desired substitution.
-
Hydrolysis: Trace amounts of water in the reaction solvent can hydrolyze the starting material.
-
Steric hindrance: The nucleophile or the substrate may be sterically hindered, slowing down the desired reaction.
Solutions:
-
Verify starting material quality: Check the purity of the this compound by techniques like NMR or melting point analysis.
-
Optimize the base: Use a milder, non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine) instead of strong bases like sodium hydroxide or alkoxides.
-
Use anhydrous conditions: Ensure all solvents and reagents are thoroughly dried before use. Running the reaction under an inert atmosphere can also be beneficial.
-
Adjust reaction temperature: A moderate increase in temperature may improve the reaction rate, but be cautious of potential decomposition.
Q4: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these and how can I minimize them?
Possible Side Products:
-
α,β-Unsaturated ketone: Arises from dehydrobromination, especially in the presence of a base.[1]
-
α-Hydroxyketone: Results from hydrolysis of the starting material.
-
Favorskii rearrangement product: Can occur if the α-carbon has a proton and the reaction is run with a strong, non-hindered base.
Minimization Strategies:
-
Control stoichiometry: Use a precise amount of the nucleophile and base to avoid excess that could promote side reactions.
-
Lower reaction temperature: Running the reaction at a lower temperature can often increase the selectivity for the desired product.
-
Choose the right solvent: The choice of solvent can influence the reaction pathway. Aprotic solvents are generally preferred to minimize hydrolysis.
Data Presentation: Stability Profile
The following table provides a template for summarizing stability data for this compound under various conditions. Researchers can adapt this table to record their own experimental findings.
| Condition | Temperature (°C) | Time (h) | Purity (%) | Degradation Products Observed | Notes |
| 1 M HCl (aq) | 25 | 24 | |||
| 1 M NaOH (aq) | 25 | 24 | |||
| Water | 25 | 24 | |||
| Acetonitrile | 50 | 24 | |||
| Air Exposure | 25 | 72 | |||
| Light Exposure | 25 | 72 |
Experimental Protocols
Protocol: Assessing Stability in Acidic/Basic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Incubation: Add an aliquot of the stock solution to separate vials containing:
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide
-
Deionized water
-
-
Reaction Conditions: Incubate the vials at a controlled temperature (e.g., 25°C).
-
Time Points: At specified time intervals (e.g., 1, 4, 8, 24 hours), withdraw a sample from each vial.
-
Quenching and Extraction: Neutralize the samples from the acidic and basic solutions. Extract all samples with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the organic extracts by a suitable analytical method such as HPLC or LC-MS to determine the remaining percentage of the parent compound and identify any degradation products.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Potential degradation pathways for the title compound.
References
Validation & Comparative
A Comparative Guide to Brominating Agents for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alpha-Bromination Techniques
The synthesis of 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one is a critical step in the development of various pharmaceutical compounds, serving as a versatile intermediate for further molecular elaboration. The efficiency and selectivity of this alpha-bromination reaction are highly dependent on the choice of brominating agent. This guide provides an objective comparison of common brominating agents for the alpha-bromination of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one and its electronically similar analogs, supported by experimental data from peer-reviewed literature.
Overview of Common Brominating Agents
The target substrate, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, possesses an aromatic ring that is activated by the ethylenedioxy group, making it susceptible to electrophilic aromatic substitution. This presents a key challenge: achieving selective bromination at the α-carbon of the acetyl group without competing bromination of the aromatic ring. The choice of reagent and reaction conditions is therefore paramount.
-
N-Bromosuccinimide (NBS): A widely used reagent for benzylic and allylic brominations via a free-radical pathway. When used with a radical initiator (e.g., AIBN or benzoyl peroxide), NBS can selectively brominate the α-position of the ketone, minimizing electrophilic aromatic substitution.[1][2][3]
-
Copper(II) Bromide (CuBr₂): A solid reagent that can effect α-bromination of ketones, often by refluxing in a solvent mixture like chloroform/ethyl acetate. It is considered a cleaner and more direct method than using molecular bromine and typically proceeds through an enol- or enolate-based mechanism.
-
Molecular Bromine (Br₂): The classical reagent for α-bromination of ketones, usually under acidic conditions (e.g., in acetic acid) which promote enolization.[1] However, its use is often hampered by safety concerns (it is toxic and corrosive) and a lack of selectivity, which can lead to ring bromination with activated substrates.
Data Presentation: Comparison of Bromination Methods
| Brominating Agent | Substrate | Catalyst/Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NBS | 2-Heptene | Benzoyl Peroxide | CCl₄ | Reflux | 2 | Not specified | [3] |
| NBS | Toluene derivative | AIBN | CCl₄ | Reflux | 12 | 42 | [4] |
| CuBr₂ | 4-Chloroacetophenone | None | Acetic Acid | 90 | 3 | ~60 | [5] |
| Br₂ | Acetophenone | HBr | 1,4-Dioxane | Not specified | Not specified | 99 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and adaptation.
Protocol 1: α-Bromination using N-Bromosuccinimide (NBS) and a Radical Initiator
This protocol is a general method for benzylic bromination, which is mechanistically analogous to the α-bromination of the target ketone under radical conditions.[3][4]
Materials:
-
Substrate (e.g., 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one) (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.0 equiv)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (0.05 - 0.1 equiv)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add the substrate, N-bromosuccinimide, the radical initiator, and anhydrous carbon tetrachloride.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the solid residue with a small amount of CCl₄.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the α-bromo ketone.
Protocol 2: α-Bromination using Copper(II) Bromide (CuBr₂)
This protocol is adapted from established methods for the α-bromination of ketones using CuBr₂.
Materials:
-
Substrate (e.g., 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one) (1.0 equiv)
-
Copper(II) Bromide (CuBr₂) (2.0 equiv)
-
Ethyl acetate/Chloroform solvent mixture (1:1)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Suspend the substrate and Copper(II) Bromide in the ethyl acetate/chloroform solvent mixture in a round-bottom flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the heterogeneous mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC. The disappearance of the starting material and the color change from the green of Cu(II) to the pale color of Cu(I) indicates reaction progress.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the copper salts.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired this compound.
Mandatory Visualization
The following diagrams illustrate the logical relationships in the selection of a brominating agent and the general experimental workflow.
References
- 1. Bromination - Common Conditions [commonorganicchemistry.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 4. Bromination - Benzylic Bromination [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Chalcone Synthesis Using Phenacyl Halides and Their Analogs
Chalcones, belonging to the flavonoid family, are valuable precursors in the synthesis of various biologically active compounds. Their core structure, an α,β-unsaturated ketone, is a key pharmacophore that imparts a wide range of therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The most prevalent method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an acetophenone (or a related ketone like a phenacyl halide derivative) and a benzaldehyde.[1][2][3] This guide provides a comparative analysis of several methods for chalcone synthesis, focusing on conventional, microwave-assisted, ultrasound-assisted, and solvent-free approaches.
Comparison of Synthesis Methods
The efficiency of chalcone synthesis can be significantly influenced by the chosen methodology. Factors such as reaction time, product yield, and environmental impact vary considerably across different techniques. The following table summarizes the quantitative data for four distinct methods.
| Synthesis Method | Catalyst/Conditions | Reaction Time | Temperature | Yield (%) | Reference |
| Conventional Heating | 10% NaOH in Ethanol | 2-24 hours | Room Temperature - Reflux | 59-92% | [4][5] |
| Microwave Irradiation | aq. NaOH | 30 seconds - 10 minutes | 80°C (300 W) | 65-92% | [5][6][7][8] |
| Ultrasound Irradiation | KOH in Ethanol | 60 - 120 minutes | Ambient Temperature | 84-95% | [9][10][11] |
| Solvent-Free Grinding | Solid NaOH | 10 minutes | Room Temperature | High (not quantified) | [12] |
Experimental Protocols
Detailed methodologies for the key synthesis methods are provided below to allow for replication and further study.
Conventional Claisen-Schmidt Condensation
This standard protocol is a widely used method for synthesizing chalcones.[2]
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel
Procedure:
-
Dissolve the substituted acetophenone (e.g., 10 mmol) and the substituted benzaldehyde (e.g., 10 mmol) in ethanol (30-50 mL) in a round-bottom flask.
-
Cool the mixture in an ice bath while stirring continuously.
-
Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 25°C.
-
After the addition is complete, continue stirring the reaction at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice (200 g) and neutralize it with dilute HCl.
-
Collect the precipitated product by suction filtration using a Buchner funnel, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Microwave-Assisted Synthesis
Microwave irradiation dramatically reduces reaction times and often improves yields.[6][7][8][13]
Materials:
-
Methyl ketone
-
Aromatic aldehyde
-
Aqueous Sodium Hydroxide (NaOH)
-
Microwave synthesizer
Procedure:
-
In a microwave-safe vessel, mix the methyl ketone and the aromatic aldehyde in the presence of an aqueous solution of sodium hydroxide.
-
Place the vessel in a dedicated microwave synthesizer.
-
Irradiate the mixture at a constant power (e.g., 300 W) for a short duration (e.g., 10 minutes) at a controlled temperature (e.g., 80°C).[5]
-
After irradiation, cool the reaction mixture.
-
The product can then be isolated and purified using standard techniques such as filtration and recrystallization.
Ultrasound-Assisted Synthesis
Sonication provides an alternative green chemistry approach that enhances reaction rates.[9][10]
Materials:
-
Aromatic ketone
-
Aromatic aldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Ultrasound bath/probe
Procedure:
-
In a suitable flask, dissolve the aromatic ketone and aromatic aldehyde in ethanol.
-
Add KOH to the mixture.
-
Immerse the flask in an ultrasound bath or place an ultrasonic probe into the mixture.
-
Irradiate the mixture with ultrasound at ambient temperature for 60-120 minutes.[11]
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction mixture to isolate and purify the chalcone product, typically by crystallization.
Solvent-Free Grinding Method
This environmentally friendly method avoids the use of solvents.[12]
Materials:
-
Acetophenone
-
Benzaldehyde derivative
-
Solid Sodium Hydroxide (NaOH) pellet
-
Mortar and pestle
Procedure:
-
In a porcelain mortar, combine the acetophenone (1 eq.), the benzaldehyde derivative (1 eq.), and a pellet of solid NaOH (1 eq.).
-
Grind the mixture with a pestle for approximately 10 minutes. The reaction mixture will typically form a paste.
-
After grinding, wash the mixture with water.
-
Isolate the solid product by suction filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent like 95% ethanol.
Visualizing the Synthesis Workflow and Comparison
The following diagrams, generated using Graphviz, illustrate the general workflow of chalcone synthesis and a logical comparison of the different methods.
Caption: General workflow for chalcone synthesis.
Caption: Comparison of chalcone synthesis methods.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. [PDF] Microwave-assisted Efficient Synthesis of Chalcones as Probes for Antimicrobial Activities | Semantic Scholar [semanticscholar.org]
- 9. Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature [scielo.org.za]
- 10. Ultrasound-assisted synthesis of novel chalcone, heterochalcone and bis-chalcone derivatives and the evaluation of their antioxidant properties and as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. pharmacophorejournal.com [pharmacophorejournal.com]
Unveiling the Bioactive Potential: A Comparative Guide to Chalcones from Diverse Precursors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of chalcones derived from different chemical precursors. Supported by experimental data, this document provides insights into how precursor selection influences the anticancer, antimicrobial, and anti-inflammatory properties of these versatile compounds.
Chalcones, a class of open-chain flavonoids, are renowned for their broad spectrum of biological activities. The simple α,β-unsaturated ketone core of the chalcone scaffold can be readily synthesized through the Claisen-Schmidt condensation of an aromatic aldehyde and an aryl ketone. This ease of synthesis allows for the systematic modification of the aromatic rings, originating from different precursors, which in turn modulates the compound's therapeutic potential. This guide delves into a comparative analysis of chalcones, presenting quantitative data on their biological efficacy and the experimental protocols used for their evaluation.
Comparative Anticancer Activity
The antiproliferative effects of chalcones have been extensively studied against various cancer cell lines. The substitution pattern on both aromatic rings, dictated by the choice of aldehyde and ketone precursors, plays a pivotal role in their cytotoxic activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative chalcones, demonstrating the impact of different substituents on their anticancer potency.
| Chalcone Derivative | Precursor 1 (Aromatic Aldehyde) | Precursor 2 (Aryl Ketone) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Benzaldehyde | Acetophenone | MCF-7 (Breast) | >100 | [1] |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | MCF-7 (Breast) | 45.2 | [1] |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | MCF-7 (Breast) | 25.8 | [1] |
| 4 | 3,4,5-Trimethoxybenzaldehyde | Acetophenone | A549 (Lung) | 9.8 | [2] |
| 5 | Benzaldehyde | 4'-Aminoacetophenone | HT-29 (Colon) | 4.96 | [3] |
| 6 | 4-Nitrobenzaldehyde | 2'-Aminoacetophenone | LoVo (Colon) | 3.42 | [3] |
| 7 | Thiophene-2-carboxaldehyde | Acetophenone | T-47D (Breast) | 56.90% inhibition | [4] |
| 8 | Vanillin | Acetophenone | HCT-116 (Colon) | 6.85 µg/mL | [4] |
Comparative Antimicrobial Activity
Chalcones have emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The nature and position of substituents on the aromatic rings, derived from their precursors, significantly influence their minimum inhibitory concentration (MIC). The table below presents a comparison of the antimicrobial activity of various chalcone derivatives.
| Chalcone Derivative | Precursor 1 (Aromatic Aldehyde) | Precursor 2 (Aryl Ketone) | Microorganism | MIC (µg/mL) | Reference |
| 9 | Benzaldehyde | Acetophenone | Staphylococcus aureus | 64 | [5] |
| 10 | 4-Chlorobenzaldehyde | Acetophenone | Staphylococcus aureus | 16 | [5] |
| 11 | 4-Nitrobenzaldehyde | Acetophenone | Staphylococcus aureus | 8 | [5] |
| 12 | 2-Hydroxybenzaldehyde | Acetophenone | Staphylococcus aureus | 25-50 | [5] |
| 13 | 2-Fluorobenzaldehyde | 2,4,6-Trimethoxyacetophenone | Staphylococcus aureus | 15.6 | [6] |
| 14 | 3-Fluorobenzaldehyde | 2,4,6-Trimethoxyacetophenone | Staphylococcus aureus | 7.81 | [6] |
| 15 | Benzaldehyde | Pyridin-2-yl methyl ketone | Staphylococcus aureus | >100 | [7] |
| 16 | 4-Nitrobenzaldehyde | Furan-2-yl methyl ketone | Staphylococcus aureus | 62.5 | [7] |
Comparative Anti-inflammatory Activity
The anti-inflammatory properties of chalcones are often attributed to their ability to inhibit key inflammatory mediators like nitric oxide (NO). The choice of precursors directly impacts the chalcone's capacity to suppress NO production in lipopolysaccharide (LPS)-stimulated macrophages. The following table compares the anti-inflammatory activity of different chalcone derivatives based on their IC50 values for NO inhibition.
| Chalcone Derivative | Precursor 1 (Aromatic Aldehyde) | Precursor 2 (Aryl Ketone) | Cell Line | IC50 (µM) for NO Inhibition | Reference |
| 17 | 3,4-Dichlorobenzaldehyde | 2'-Methoxyacetophenone | RAW 264.7 | 7.1 | [8] |
| 18 | Benzaldehyde | 2'-Hydroxy-6'-methoxyacetophenone | RAW 264.7 | 9.6 | [8] |
| 19 | 3-Bromobenzaldehyde | 2'-Hydroxy-6'-methoxyacetophenone | RAW 264.7 | 7.8 | [8] |
| 20 | Benzaldehyde | 2'-Hydroxy-4',6'-dimethoxyacetophenone | RAW 264.7 | 9.6 | [8] |
| 21 | 3,4-Dimethoxybenzaldehyde | 3,4,5-Trimethoxyacetophenone | RAW 264.7 | 7.6 | [9] |
| 22 | Benzaldehyde | 2',5'-Dihydroxyacetophenone | N9 (Microglial) | Potent inhibition | [3] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of experimental findings.
Synthesis of Chalcones via Claisen-Schmidt Condensation
A widely used method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation.[10][11]
-
Reactant Preparation: Dissolve equimolar amounts of the aromatic aldehyde and the aryl ketone in ethanol in a round-bottom flask.
-
Reaction Initiation: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (10-40%).
-
Reaction Monitoring: Continue stirring for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Formation of a precipitate often indicates product formation.
-
Product Isolation: Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12][13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[6][14][15]
-
Preparation of Chalcone Solutions: Prepare a stock solution of the chalcone in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no chalcone) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the chalcone that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the inhibitory effect of chalcones on NO production in LPS-stimulated macrophages.[16][17][18]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the chalcone derivatives for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL).
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Quantification: Collect the cell culture supernatant. The amount of NO produced is determined by measuring the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. IC50 values are then determined.
Visualizing the Mechanisms
To better understand the biological activity of chalcones, it is crucial to visualize their interactions with cellular machinery and the logical flow of their synthesis and evaluation.
Caption: Logical workflow from precursors to biological evaluation of chalcones.
Caption: Chalcone inhibition of the NF-κB signaling pathway.
Caption: Relationship between precursor substituents and chalcone activity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. benchchem.com [benchchem.com]
- 17. Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2′-Hydroxy-2,6′-dimethoxychalcone in RAW 264.7 and B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and organic synthesis, the α-haloketone, 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, serves as a pivotal building block for the construction of various heterocyclic scaffolds. Its inherent reactivity makes it a valuable intermediate. However, the exploration of alternative reagents is crucial for optimizing reaction conditions, improving yields, and expanding the synthetic toolbox. This guide provides an objective comparison of viable alternatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
This guide evaluates the performance of key alternatives to this compound. The primary alternatives discussed are the analogous 2-chloro and 2-tosyloxy derivatives. The comparison is centered on their reactivity in nucleophilic substitution reactions, particularly in the context of the widely used Hantzsch thiazole synthesis. While direct comparative studies on the specific benzodioxin-based substrate are limited, this guide extrapolates from established principles of organic chemistry and available data on related structures to provide a comprehensive overview.
Reactivity Profile of α-Substituted Ketones
The reactivity of α-substituted ketones in nucleophilic substitution reactions is predominantly governed by the nature of the leaving group. The general order of reactivity for common leaving groups is:
Tosylate > Iodide > Bromide > Chloride
This trend is attributed to the stability of the departing anion. The tosylate anion is highly stabilized by resonance, making it an excellent leaving group. Among the halogens, the carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I), leading to increased reactivity for the heavier halogens.
Performance Comparison of Alternative Reagents
The following table summarizes the expected performance of 2-bromo-, 2-chloro-, and 2-tosyloxy-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one in a typical nucleophilic substitution reaction, such as the Hantzsch thiazole synthesis.
| Reagent | Leaving Group | Expected Reactivity | Typical Reaction Conditions | Anticipated Yield | Cost Consideration |
| This compound | Br⁻ | High | Moderate temperature, shorter reaction times | Good to excellent | Moderate |
| 2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | Cl⁻ | Moderate | Higher temperatures, longer reaction times, may require a catalyst | Moderate to good | Generally lower than bromo-analog |
| 2-Tosyloxy-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | TsO⁻ | Very High | Mild conditions, very short reaction times | Excellent | Higher due to multi-step synthesis |
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis
A common and important application of these reagents is the Hantzsch thiazole synthesis. The following is a general protocol that can be adapted for each of the discussed alternatives.
Reaction:
Materials:
-
α-Substituted-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (1.0 eq)
-
Thioamide (e.g., thiourea, thiobenzamide) (1.0-1.2 eq)
-
Solvent (e.g., ethanol, isopropanol, DMF)
-
Base (optional, e.g., pyridine, triethylamine)
Procedure:
-
Dissolve the α-substituted ketone and the thioamide in the chosen solvent in a round-bottom flask.
-
Stir the mixture at the desired temperature (see table above for guidance) for the appropriate amount of time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of Alternative Reagents
1. Synthesis of 2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one:
This compound is often commercially available. If synthesis is required, it can be prepared by the chlorination of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in an inert solvent.
2. Synthesis of 2-Tosyloxy-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one:
This reagent can be prepared in a two-step sequence from the corresponding α-bromo ketone.
-
Step 1: Synthesis of 2-Hydroxy-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one: The α-bromo ketone is hydrolyzed to the corresponding α-hydroxy ketone. A common method involves reaction with sodium nitrite in DMF, which is believed to proceed through an alkyl nitrite intermediate followed by hydrolysis.[1]
-
Step 2: Tosylation of the α-Hydroxy Ketone: The resulting α-hydroxy ketone is then reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to yield the desired α-tosyloxy ketone.
Visualizing the Synthetic and Biological Context
To provide a clearer understanding of the application and relevance of these reagents, the following diagrams illustrate the experimental workflow for the Hantzsch thiazole synthesis and the signaling pathways of biological targets often modulated by molecules derived from the 1,4-benzodioxane scaffold.
Derivatives of 1,4-benzodioxane are known to interact with various biological targets, including G-protein coupled receptors (GPCRs) such as dopamine D2 and serotonin 5-HT1A receptors.[2] Understanding the signaling pathways of these receptors is crucial for drug development professionals.
References
A Comparative Guide to Chalcone Synthesis: Microwave-Assisted vs. Conventional Methods
Chalcones, a class of organic compounds belonging to the flavonoid family, are pivotal precursors in the biosynthesis of various biologically active molecules. Their synthesis is a cornerstone in medicinal chemistry and drug development, driving the need for efficient and high-yield production methods. This guide provides a detailed comparison of microwave-assisted synthesis (MAS) and conventional heating methods for chalcone production, supported by experimental data and protocols.
The Claisen-Schmidt condensation is the most common reaction for synthesizing chalcones, involving the base-catalyzed reaction between an aromatic aldehyde and an acetophenone.[1][2] Traditionally, this reaction is carried out using conventional heating, which often requires long reaction times and can result in lower product yields.[3] In contrast, microwave-assisted synthesis has emerged as a powerful alternative, significantly reducing reaction times from hours to minutes and consistently producing higher yields.[3][4]
Yield and Reaction Time: A Head-to-Head Comparison
Microwave irradiation offers a significant advantage over conventional heating methods by dramatically accelerating reaction rates and improving product yields.[3][4] This is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which directly interact with polar molecules.[5]
Below is a summary of comparative data from various studies, highlighting the superior performance of microwave-assisted synthesis across a range of chalcone derivatives.
| Reactants | Method | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |
| Acetylferrocene + 4-Chlorobenzaldehyde | Microwave | KOH | Ethanol | 1-5 min | 92 | [6] |
| Acetylferrocene + Various Benzaldehydes | Conventional | Not Specified | Not Specified | 10-40 h | 71-87 | [7] |
| Acetylferrocene + Various Benzaldehydes | Microwave | Not Specified | Not Specified | 1-5 min | 78-92 | [7] |
| 2'-Hydroxyacetophenone + 4-(Dimethylamino)benzaldehyde | Microwave | Piperidine | Ethanol | 30 min | 87 | [6] |
| 2'-Hydroxyacetophenone + 4-(Dimethylamino)benzaldehyde | Conventional | Piperidine | Ethanol | 74 h | 81 | [4] |
| 5-Methylfuran-2-yl-acetophenone + Phenylprop-2-en-1-one | Conventional | Not Specified | Not Specified | Not Specified | 61 | [8] |
| 5-Methylfuran-2-yl-acetophenone + Phenylprop-2-en-1-one | Microwave | Not Specified | Not Specified | Not Specified | 74 | [8] |
| 5-Methylfuran-2-yl-acetophenone + 4-Chlorophenylprop-2-en-1-one | Conventional | Not Specified | Not Specified | Not Specified | 78 | [8] |
| 5-Methylfuran-2-yl-acetophenone + 4-Chlorophenylprop-2-en-1-one | Microwave | Not Specified | Not Specified | Not Specified | 86 | [8] |
| 4-Bromoacetophenone + Benzaldehyde | Conventional | NaOH | Ethanol | 3 h | 94.61 | [9] |
| 4-Bromoacetophenone + Benzaldehyde | Microwave | NaOH | Ethanol | 45 s | 89.39 | [9] |
Experimental Protocols
Detailed methodologies for both conventional and microwave-assisted chalcone synthesis are provided below. These protocols are based on the widely practiced Claisen-Schmidt condensation.
Protocol 1: Conventional Synthesis via Claisen-Schmidt Condensation [2][10]
This method involves the reaction of an acetophenone and a benzaldehyde in the presence of a base, typically sodium hydroxide or potassium hydroxide, under constant stirring at room temperature.
-
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
-
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone and the substituted benzaldehyde in ethanol.
-
Cool the mixture in an ice bath while stirring.
-
Prepare a solution of NaOH or KOH and add it dropwise to the reaction mixture, maintaining a low temperature.
-
After the addition is complete, continue stirring at room temperature for several hours (typically 2-24 hours). The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to a neutral pH.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Protocol 2: Microwave-Assisted Synthesis [6]
This protocol utilizes a microwave reactor to accelerate the reaction, offering a significant reduction in synthesis time.
-
Materials:
-
Substituted Acetophenone (e.g., Acetylferrocene)
-
Substituted Benzaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol
-
10 mL microwave vial
-
Microwave synthesis reactor
-
-
Procedure:
-
In a 10 mL microwave vial, dissolve an equimolar amount of the acetophenone derivative in an ethanolic KOH solution.
-
Add the corresponding substituted benzaldehyde to the reaction vial. A minimum amount of ethanol can be used to dissolve the aldehyde if it is a solid.
-
Cap the vial and place it in the microwave synthesis reactor.
-
Set the reaction parameters, for instance, a temperature of 100°C, stirring at 600 rpm, and a reaction time of 1 to 5 minutes.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with dilute HCl, which should cause the chalcone to precipitate.
-
Collect the precipitate by filtration and wash it with cold water.
-
If no precipitate forms, the product can be extracted with a suitable organic solvent like ethyl acetate.
-
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for both conventional and microwave-assisted chalcone synthesis, highlighting the key steps from reactants to the final purified product.
Caption: General workflow for conventional and microwave-assisted chalcone synthesis.
Conclusion
The evidence strongly supports the use of microwave-assisted synthesis as a superior method for producing chalcones. It consistently delivers higher yields in a fraction of the time required by conventional methods.[4][7] This efficiency, coupled with the potential for reduced solvent usage, aligns with the principles of green chemistry, making it an attractive option for researchers and professionals in drug development.[3] While conventional methods remain a viable option, the significant advantages offered by microwave technology in terms of speed and yield make it the preferred choice for modern organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 10. benchchem.com [benchchem.com]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comparative overview of analytical techniques for the structural validation of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, a key intermediate in various synthetic pathways. While X-ray crystallography remains the gold standard for absolute structure determination, its application can be contingent on the successful growth of high-quality single crystals. In the absence of publicly available crystallographic data for this specific compound, this guide will focus on a multi-pronged approach, leveraging spectroscopic methods to build a robust case for its structural identity. We will compare the expected spectroscopic data with that of a crystallographically characterized analogue, (E)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one, to provide a framework for validation.
The Synthetic Pathway: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process. The first step involves the Friedel-Crafts acylation of 1,4-benzodioxan to introduce the acetyl group at the 6-position, yielding the precursor 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. The subsequent step is the alpha-bromination of this ketone to afford the final product.
Spectroscopic Validation: A Powerful Alternative to X-ray Crystallography
In the absence of a definitive X-ray crystal structure, a combination of spectroscopic techniques provides a powerful toolkit for structural elucidation. These methods probe different aspects of the molecule's constitution and connectivity, and when used in concert, can provide a high degree of confidence in the assigned structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for mapping the carbon-hydrogen framework of a molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the proton signals, along with the number and chemical shifts of the carbon signals, allow for the assignment of each atom within the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of its chemical bonds. Characteristic absorption bands can confirm the presence of key functionalities such as the carbonyl group of the ketone and the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of a compound and can provide information about its elemental composition through high-resolution measurements. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.
Comparative Data Analysis
To validate the structure of this compound, we will compare its expected spectroscopic data with the known data for the starting material and a structurally related, crystallographically characterized compound.
| Compound | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | IR (cm⁻¹) | MS (m/z) |
| This compound | Aromatic protons (δ 7.2-7.5, 3H), Dioxane protons (δ 4.3, 4H, m), Methylene protons (δ 4.5, 2H, s) | Carbonyl (δ ~190), Aromatic carbons (δ 115-150), Dioxane carbons (δ ~64), Methylene carbon (δ ~30) | ~1680 (C=O), ~1600, 1580 (C=C, aromatic) | [M]+ at 256/258 (due to Br isotopes) |
| 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | Aromatic protons (δ 7.2-7.5, 3H), Dioxane protons (δ 4.3, 4H, m), Methyl protons (δ 2.5, 3H, s) | Carbonyl (δ ~196), Aromatic carbons (δ 115-150), Dioxane carbons (δ ~64), Methyl carbon (δ ~26) | ~1670 (C=O), ~1600, 1580 (C=C, aromatic) | [M]+ at 178 |
Table 1. Predicted and Known Spectroscopic Data for the Target Compound and its Precursor.
Experimental Protocols
Synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (Precursor)
A common method for the synthesis of this precursor is the Friedel-Crafts acylation of 1,4-benzodioxan. In a typical procedure, 1,4-benzodioxan is reacted with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane or carbon disulfide. The reaction mixture is typically stirred at room temperature or with gentle heating. Following the reaction, an aqueous workup is performed to quench the catalyst and extract the product. The crude product is then purified by recrystallization or column chromatography.
Synthesis of this compound (Target Compound)
The alpha-bromination of the precursor ketone can be achieved using various brominating agents. A common method involves the use of bromine (Br₂) in a suitable solvent such as acetic acid or chloroform. The reaction is often carried out at room temperature. An alternative and often milder method employs N-bromosuccinimide (NBS) as the brominating agent, sometimes with a radical initiator like AIBN or light catalysis, in a solvent like carbon tetrachloride. After the reaction is complete, the mixture is washed to remove any unreacted bromine and byproducts, and the solvent is evaporated. The resulting crude product can be purified by recrystallization.
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for the structural validation of this compound in the absence of X-ray crystallographic data.
Caption: Workflow for the synthesis and structural validation of the target compound.
Conclusion
While X-ray crystallography provides the most definitive structural proof, a combination of spectroscopic methods offers a robust and reliable alternative for the validation of this compound. By carefully analyzing the ¹H NMR, ¹³C NMR, IR, and mass spectral data and comparing it with the expected values and data from known analogues, researchers can achieve a high level of confidence in the structure of their synthesized compound. This guide provides a framework for such a comparative analysis, emphasizing the importance of a multi-technique approach in modern chemical research.
References
A Head-to-Head Comparison of the Antibacterial Efficacy of Benzodioxane Chalcones and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Chalcones, a class of compounds belonging to the flavonoid family, have emerged as promising scaffolds in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a head-to-head comparison of the antibacterial efficacy of various chalcone derivatives, with a special focus on the structural significance of the benzodioxane moiety. The information presented herein is synthesized from multiple studies to offer a comprehensive overview for researchers engaged in the discovery of new antibacterial agents.
Comparative Antibacterial Efficacy: A Data-Driven Overview
The antibacterial potency of chalcones is significantly influenced by the nature and position of substituents on their aromatic rings. While a direct comparative study on a series of benzodioxane chalcones is not extensively documented in publicly available research, we can extrapolate the potential efficacy based on the structure-activity relationships (SAR) established for various chalcone analogues. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative chalcone derivatives against common bacterial strains, providing a baseline for comparison.
| Compound ID | Chalcone Class | Substituents | Bacterial Strain | MIC (µg/mL) | Reference |
| 1 | Hydroxy-chalcone | 2'-hydroxy (Ring A), 2-hydroxy (Ring B) | MRSA | 25-50 | [1] |
| 2 | Heterocyclic chalcone | Furan-2-yl (Ring A), 3,4-dihydroxy (Ring B) | S. aureus | 32 | [2][3] |
| 3 | Heterocyclic chalcone | Pyridine-2-yl (Ring A), 3,4-dihydroxy (Ring B) | S. aureus | 64 | [2][3] |
| 4 | Isobutylchalcone | 2,4-dichloro (Ring B) | S. aureus | 16 | [4][5] |
| 5 | Isobutylchalcone | 2,4-difluoro (Ring B) | E. coli | 16 | [4][5] |
| 6 | Fluoro-substituted chalcone | 2',4',6'-trimethoxy (Ring A), 4-fluoro (Ring B) | S. aureus | 31.25 | [6] |
| 7 | Diphenyl ether chalcone | 4-phenoxy (Ring A), 4-chloro (Ring B) | S. aureus | 25.23 | [7] |
| 8 | Diphenyl ether chalcone | 4-phenoxy (Ring A), 4-chloro (Ring B) | E. coli | 33.63 | [7] |
Note: MIC values are indicative of the concentration required to inhibit the visible growth of bacteria. Lower MIC values denote higher antibacterial efficacy. MRSA: Methicillin-resistant Staphylococcus aureus.
Experimental Protocols: A Guide to Reproducible Research
The evaluation of antibacterial efficacy relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for key assays used to characterize the antimicrobial properties of chalcone derivatives.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a sterile broth (e.g., Mueller-Hinton Broth) and incubated overnight. The turbidity of the bacterial suspension is then adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum of about 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: A serial two-fold dilution of the chalcone derivatives is prepared in the wells of a 96-well microtiter plate using the appropriate broth.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well containing the diluted compounds. The plate also includes a positive control (bacteria and media) and a negative control (media only). The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing: Following the MIC determination, an aliquot is taken from the wells that showed no visible growth.
-
Plating: The aliquot is spread onto a fresh agar plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating a 99.9% reduction in the initial inoculum.
Visualizing the Workflow and Potential Mechanisms
To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for evaluating the antibacterial efficacy of chalcones.
Caption: Postulated antibacterial mechanisms of action for chalcones.
The Benzodioxane Moiety: A Structural Advantage?
The core chalcone structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[8] The antibacterial activity of these compounds is largely attributed to this enone linker, which can act as a Michael acceptor, interacting with biological nucleophiles such as cysteine residues in enzymes and proteins.[8]
The introduction of a benzodioxane ring system into the chalcone scaffold is a strategic modification that can influence its physicochemical and biological properties in several ways:
-
Increased Lipophilicity: The benzodioxane moiety can increase the overall lipophilicity of the molecule, which may enhance its ability to penetrate the bacterial cell membrane.
-
Conformational Rigidity: The fused ring system of benzodioxane imposes a degree of conformational rigidity, which can lead to a more specific and higher-affinity binding to target enzymes or receptors within the bacterial cell.
-
Electronic Effects: The oxygen atoms in the dioxane ring can exert electron-donating effects, which may modulate the reactivity of the chalcone core and its interaction with biological targets.
While specific data is limited, the structural features of benzodioxane chalcones suggest they are a promising class of compounds for further investigation in the development of novel antibacterial agents. Future research should focus on the synthesis and systematic evaluation of a series of benzodioxane chalcones to establish a clear structure-activity relationship and to identify lead compounds with potent and broad-spectrum antibacterial activity.
References
- 1. researchgate.net [researchgate.net]
- 2. nveo.org [nveo.org]
- 3. rltsc.edu.in [rltsc.edu.in]
- 4. Frontiers | Structural modification and antibacterial property studies of natural chalcone sanjuanolide [frontiersin.org]
- 5. Synthesis, Antimicrobial, and Computational Evaluation of Novel Isobutylchalcones as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Benzodioxane Chalcone Isomers: A Comparative Guide
For Immediate Release
In the ongoing quest for novel and effective anticancer agents, chalcones—a class of organic compounds belonging to the flavonoid family—have emerged as a promising scaffold for drug development. Their diverse biological activities, including potent anticancer effects, have spurred extensive research into their therapeutic potential. This guide offers a comparative analysis of the anticancer activity of benzodioxane chalcone isomers, providing researchers, scientists, and drug development professionals with a comprehensive overview of their structure-activity relationships, supported by experimental data and detailed methodologies.
While direct comparative studies on the anticancer activity of various positional isomers of benzodioxane chalcones are limited in the readily available scientific literature, this guide synthesizes findings from multiple studies to provide insights into how the placement of the chalcone moiety on the benzodioxane ring may influence cytotoxicity.
Quantitative Comparison of Cytotoxicity
The anticancer efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates greater potency. The following table summarizes representative IC50 values for benzodioxane-containing chalcone derivatives against various cancer cell lines, compiled from several studies. It is important to note that these compounds were not always tested side-by-side in the same study, and thus direct comparisons should be made with caution.
| Compound/Isomer Position | Cancer Cell Line | IC50 (µM) | Reference |
| General Benzodioxane Chalcones | |||
| (E)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-3-phenylprop-2-en-1-one | A549 (Lung) | >100 | [3] |
| HCT116 (Colon) | >100 | [3] | |
| SNB-75 (CNS) | >100 | [3] | |
| Substituted Benzodioxane Chalcone 1 | MCF-7 (Breast) | 5.89 | [4] |
| Substituted Benzodioxane Chalcone 2 | T47-D (Breast) | 6.23 | [4] |
| Substituted Benzodioxane Chalcone 3 | PC3 (Prostate) | 10.7 | [4] |
Note: The specific substitution patterns on the phenyl ring of the chalcone moiety significantly influence the anticancer activity.
Experimental Protocols
The evaluation of the anticancer activity of benzodioxane chalcone isomers relies on robust and standardized in vitro assays. The following are detailed methodologies for key experiments commonly cited in the study of these compounds.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[1][5][6]
-
Cell Plating: Seed cells into 96-well plates at a density of 5,000 to 20,000 cells per well and incubate for 24 hours to allow for attachment.[2]
-
Compound Treatment: Treat the cells with various concentrations of the benzodioxane chalcone isomers for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to a final concentration of 10% (w/v) and incubate for 1 hour at 4°C to fix the cells.[2]
-
Staining: Wash the plates five times with 1% (v/v) acetic acid and allow them to air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[2][5]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[2]
-
Solubilization: Dissolve the protein-bound dye in 10 mM Tris base solution.[5]
-
Absorbance Measurement: Measure the optical density at a wavelength of 510 nm using a microplate reader.[6] The absorbance is directly proportional to the number of living cells.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9][10]
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Incubation: Expose the cells to different concentrations of the benzodioxane chalcone isomers for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals formed by viable cells.[8][9]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm.[7]
Signaling Pathways in Anticancer Activity
Chalcones exert their anticancer effects by modulating various signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for the rational design of more effective and targeted therapies.
p53 Signaling Pathway
The tumor suppressor protein p53 plays a central role in preventing cancer formation.[11][12][13][14] Upon cellular stress, such as DNA damage induced by chemotherapeutic agents, p53 is activated and can trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis (programmed cell death).[11][14][15] Some chalcone derivatives have been shown to induce apoptosis through a p53-dependent mechanism.[15]
References
- 1. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT (Assay protocol [protocols.io]
- 9. anjs.edu.iq [anjs.edu.iq]
- 10. texaschildrens.org [texaschildrens.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. cusabio.com [cusabio.com]
- 13. p53 Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 14. The p53 Pathway - Creative BioMart [creativebiomart.net]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one: A Procedural Guide
For immediate laboratory reference, this guide provides essential safety and logistical information for the proper disposal of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Handling
Prior to initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following is a summary of key safety precautions:
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat or chemical-resistant apron |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |
Handling and Storage:
-
Avoid contact with skin and eyes.
-
Do not breathe dust or vapors.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. This compound should be treated as hazardous waste.
-
Waste Collection:
-
Collect waste material in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
For spills, sweep up the solid material, taking care to avoid generating dust, and place it into the designated waste container.
-
-
Waste Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Engage a Licensed Waste Disposal Contractor:
-
Contact a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
Ensure the contractor is licensed to handle and transport the specific class of chemical waste.
-
-
Documentation:
-
Maintain a detailed record of the waste, including the chemical name, quantity, and date of disposal.
-
Retain all documentation provided by the waste disposal contractor, such as waste manifests.
-
Disposal Workflow
Caption: A step-by-step workflow for the safe disposal of the specified chemical compound.
Personal protective equipment for handling 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is classified as an alpha-bromo ketone and requires careful handling due to its potential hazards.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of appropriate personal protective equipment. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[1][2][3] | Protects eyes and face from potential splashes, which can cause serious eye damage.[4] Safety glasses alone do not offer adequate protection against chemical splashes.[1] |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended) or other suitable chemical-resistant gloves.[1][2] | Prevents skin contact and absorption. This compound is harmful if it comes into contact with skin and can cause skin irritation.[4][5] |
| Body Protection | A laboratory coat or other suitable protective clothing.[2] An apron may be necessary for larger quantities.[3] | Protects against contamination of personal clothing and skin.[6] |
| Respiratory Protection | An approved mask or respirator (e.g., N-95) should be used, especially when handling the solid form to avoid dust inhalation.[3][6][7] | This compound can cause respiratory irritation.[5][8] All handling of the solid should be conducted in a well-ventilated area, preferably a chemical fume hood.[6][8] |
| Footwear | Closed-toe shoes that cover the entire foot.[3] | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risks.
-
Receiving and Storage : Upon receipt, inspect the container for any signs of damage or leakage.[6] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4][5][8] It should be stored locked up and away from incompatible materials such as strong oxidizing agents and strong bases.[5][8]
-
Handling and Experimentation :
-
All handling of this compound should be conducted in a chemical fume hood to ensure adequate ventilation.[6][8]
-
Avoid the formation of dust when working with the solid material.[2][5][8]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[4][5][8]
-
Wash hands and any exposed skin thoroughly after handling.[4][5] Do not eat, drink, or smoke in the work area.[5][9]
-
In case of accidental contact:
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][6]
-
Eye Contact : Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[4][5]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[4][5]
-
Ingestion : Rinse the mouth and seek immediate medical attention. Do NOT induce vomiting.[4][8]
-
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste materials, including the chemical itself and any contaminated consumables (e.g., gloves, absorbent materials), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Disposal Method : Dispose of the chemical waste through a licensed and approved waste disposal company.[5][6] Do not allow the material to be released into the environment or enter drains or water courses.[2][5][10]
-
Regulatory Compliance : Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.[6]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. ba.auburn.edu [ba.auburn.edu]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 9. echemi.com [echemi.com]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
